cis-1,2,6-Trimethylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
(2S,6R)-1,2,6-trimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLULMXLBYGMPO-DTQHMAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical and Biological Characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of cis-1,2,6-trimethylpiperazine dihydrochloride, a substituted piperazine derivative of interest to the pharmaceutical and chemical research sectors. Given the limited availability of public data on this specific compound, this document serves as a roadmap for researchers, outlining the essential experimental protocols and theoretical considerations for a thorough evaluation of its basic properties. We will delve into methodologies for determining its physicochemical characteristics, elucidating its structure through spectroscopic analysis, and conducting preliminary assessments of its biological activity and safety profile. The protocols described herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data for this novel chemical entity.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, enabling fine-tuning of its pharmacological and pharmacokinetic properties. The specific substitution pattern of this compound suggests a unique stereochemistry that could influence its interaction with biological targets. As a dihydrochloride salt, its solubility and stability are expected to be enhanced, making it a potentially viable candidate for drug development.[3][4][5] This guide will provide the foundational knowledge and experimental procedures to unlock the potential of this intriguing molecule.
Physicochemical Properties: The Foundation of Drug Developability
A thorough understanding of a compound's physical and chemical properties is paramount in early-stage drug development.[5][6] These properties dictate its formulation possibilities, absorption characteristics, and overall stability. For a novel compound like this compound, a systematic approach to determining these parameters is crucial.
Predicted Physicochemical Data
While experimental data is sparse, computational models can provide initial estimates for key properties. These predictions, while not a substitute for empirical testing, can guide experimental design.
| Property | Predicted Value | Method |
| Molecular Formula | C₇H₁₈Cl₂N₂ | - |
| Molecular Weight | 201.14 g/mol | - |
| Physical State | Solid | Visual Inspection |
| Purity | >95% | As per supplier |
| CAS Number | 1195782-28-5 | - |
Experimental Determination of Physicochemical Properties
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities. Given that hydrochloride salts can be hygroscopic, appropriate handling is essential for accurate measurements.[7][8]
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Hygroscopicity Check: If the compound is suspected to be hygroscopic, seal the open end of the capillary tube using a flame.[7][8]
-
Initial Determination: Place the capillary in a melting point apparatus and heat at a rate of 10-15 °C/min to determine an approximate melting range.[9]
-
Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[9]
The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability. As a dihydrochloride salt, this compound is expected to have good water solubility.
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of a compound.
Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of a molecule. For this compound, a combination of NMR, FTIR, and Mass Spectrometry will provide a comprehensive structural profile.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules.[11] For the target compound, both ¹H and ¹³C NMR will be crucial. The cis relationship of the methyl groups at positions 2 and 6 is expected to be evident in the coupling constants and chemical shifts of the ring protons.[12]
Expected ¹H and ¹³C NMR Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |
| ¹H | |||
| N-CH ₃ | ~2.5 - 3.0 | Singlet | Correlates with the N-methyl carbon |
| CH -CH₃ | ~3.0 - 3.5 | Multiplet | Shows coupling to the adjacent methyl and ring protons |
| C-CH ₃ | ~1.0 - 1.5 | Doublet | Coupled to the methine proton |
| Piperazine Ring Protons | ~2.5 - 4.0 | Complex Multiplets | Protons on the same and adjacent carbons will show coupling |
| ¹³C | |||
| C H-CH₃ | ~50 - 60 | - | Methine carbons of the piperazine ring |
| N-C H₂-C | ~40 - 50 | - | Methylene carbons of the piperazine ring |
| N-C H₃ | ~40 - 45 | - | N-methyl carbon |
| C-C H₃ | ~15 - 25 | - | Methyl carbons at positions 2 and 6 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Advanced Experiments: Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, which will be essential for unambiguous assignment of all signals and confirming the cis stereochemistry.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[13]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 2700-2250 | N-H stretch | Ammonium salt (R₃N⁺-H) |
| 1470-1430 | C-H bend | CH₂ and CH₃ |
| 1150-1050 | C-N stretch | Aliphatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[16]
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar and ionic compounds.[17]
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 129.22. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][18]
Synthesis of cis-1,2,6-Trimethylpiperazine
While the dihydrochloride salt is the subject of this guide, its synthesis first requires the preparation of the free base, cis-1,2,6-trimethylpiperazine. The synthesis of substituted piperazines can be achieved through various routes. A plausible approach for this specific molecule would involve the cyclization of appropriate precursors followed by N-methylation.
Proposed Synthetic Pathway
Caption: A potential synthetic route to the free base.
This reductive amination approach is a common and efficient method for N-methylation of secondary amines.[19] The subsequent conversion to the dihydrochloride salt can be readily achieved by treating the free base with hydrochloric acid in a suitable solvent.
Preliminary Biological and Safety Assessment
The piperazine scaffold is associated with a wide range of biological activities, making it essential to conduct preliminary screening of any new derivative.[1]
In Vitro Cytotoxicity Screening
An initial assessment of a compound's toxicity is crucial. The MTT assay is a widely used colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate and allow the cells to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]
General Pharmacological Screening
Based on the known pharmacology of piperazine derivatives, initial screening could focus on central nervous system (CNS) targets.[1][2] This could involve receptor binding assays for dopamine and serotonin receptors, which are common targets for piperazine-containing drugs.[22]
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling heterocyclic amines should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a novel chemical entity with potential applications in drug discovery, stemming from its core piperazine scaffold. This guide has provided a comprehensive, step-by-step framework for its synthesis, physicochemical characterization, structural elucidation, and preliminary biological and safety evaluation. By following these self-validating protocols, researchers can generate the foundational data necessary to understand the properties of this compound and to assess its potential for further development. The methodologies outlined herein are grounded in established scientific principles and are designed to ensure the generation of high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. thinksrs.com [thinksrs.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ojp.gov [ojp.gov]
Navigating the Stereochemical Landscape of Substituted Piperazines: A Technical Guide to cis-1,2,6-Trimethylpiperazine Dihydrochloride
An in-depth technical guide on the core molecular structure of cis-1,2,6-Trimethylpiperazine dihydrochloride for researchers, scientists, and drug development professionals.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a substituted piperazine of significant interest in medicinal chemistry and pharmacological research. We will delve into its core molecular structure, physicochemical properties, and the stereochemical nuances that govern its biological activity. This document is designed to equip researchers with the foundational knowledge required for its effective synthesis, characterization, and application in drug discovery pipelines.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. Its prevalence stems from its ability to exist in different conformational states and its capacity for substitution at the 1 and 4 positions, allowing for the fine-tuning of pharmacological properties. The introduction of methyl groups at the 2 and 6 positions, as seen in 1,2,6-trimethylpiperazine, introduces chiral centers and a layer of stereochemical complexity that can profoundly influence receptor binding and overall biological activity. The cis configuration, in particular, imposes specific spatial arrangements of these substituents, which is the central focus of this guide.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the spatial arrangement of the three methyl groups on the piperazine ring. The "cis" designation indicates that the methyl groups at the 2 and 6 positions are on the same side of the piperazine ring's approximate plane. The third methyl group is located at the 1-position (one of the nitrogen atoms). The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical development.
A visual representation of the core molecular structure is provided below:
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₈N₂·2HCl |
| Molecular Weight | 201.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 265-270 °C |
| Solubility | Soluble in water |
Synthesis and Stereochemical Control
The synthesis of this compound requires careful control of stereochemistry to ensure the desired cis relationship between the methyl groups at positions 2 and 6. A common synthetic route involves the reductive amination of a suitable diketone precursor.
Workflow for a Representative Synthesis:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-heptanedione in a suitable solvent such as methanol.
-
Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric components. Methanol is a common solvent for reductive amination as it effectively dissolves the reactants.
-
-
Amine Addition: Add an excess of methylamine (typically as a solution in a solvent like ethanol or THF) to the reaction mixture.
-
Causality: An excess of the amine drives the equilibrium towards the formation of the intermediate imine/enamine, which is crucial for the subsequent reduction.
-
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid (e.g., acetic acid).
-
Expertise: The rate of imine formation is pH-dependent. A slightly acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, a strongly acidic environment would protonate the amine, rendering it non-nucleophilic.
-
-
Reductant Addition: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.
-
Trustworthiness: Sodium cyanoborohydride is a preferred reducing agent for reductive aminations as it is selective for the reduction of the iminium ion over the carbonyl group of the starting material, minimizing the formation of alcohol byproducts.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired cis-isomer.
-
Rationale: The cis and trans isomers will likely have different polarities, allowing for their separation by chromatography.
-
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (typically as a solution in the same solvent). The dihydrochloride salt will precipitate out of the solution.
-
Isolation and Characterization: Collect the precipitate by filtration, wash it with a cold solvent, and dry it under a vacuum. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Structural Elucidation and Analytical Characterization
Confirmation of the cis stereochemistry is paramount and is typically achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the three methyl groups. The coupling patterns and chemical shifts of the protons on the piperazine ring can provide insights into their spatial relationships.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule, which should be consistent with the proposed structure.
-
2D NMR Techniques (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for confirming the cis configuration. Cross-peaks between the protons of the methyl groups at positions 2 and 6 would provide direct evidence of their spatial proximity.
-
X-ray Crystallography: For a definitive and unambiguous determination of the solid-state conformation and stereochemistry, single-crystal X-ray diffraction is the gold standard.
Applications in Drug Discovery and Research
Substituted piperazines, including cis-1,2,6-trimethylpiperazine, are valuable building blocks in the synthesis of novel therapeutic agents. Their rigidified conformation, compared to more flexible acyclic amines, can lead to higher receptor affinity and selectivity. The specific stereochemistry of the cis isomer can be exploited to design ligands that fit precisely into the binding pockets of biological targets.
Logical Relationship in Drug Design:
Caption: The influence of stereochemistry on pharmacological activity.
Conclusion
This compound represents a fascinating and synthetically challenging molecule where stereochemistry plays a pivotal role in defining its properties and potential applications. A thorough understanding of its structure, coupled with robust synthetic and analytical methodologies, is essential for researchers aiming to leverage this and similar substituted piperazines in the development of next-generation therapeutics. The principles and techniques outlined in this guide provide a solid foundation for such endeavors.
Introduction: The Significance of Stereoisomerism in Piperazine Scaffolds
An In-depth Technical Guide to the Stereochemistry of cis-1,2,6-Trimethylpiperazine Dihydrochloride
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The biological activity of piperazine derivatives is often exquisitely dependent on their three-dimensional structure.[2][3] Subtle changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity.[2] The introduction of chiral centers, as in the case of cis-1,2,6-trimethylpiperazine, imparts a defined stereochemistry that can profoundly influence receptor binding, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the stereochemical nuances of this compound (CAS Number: 119539-61-5), a molecule with fixed chirality that offers a rigidified framework for drug design.[4]
Conformational Analysis of the cis-1,2,6-Trimethylpiperazine Ring
The stereochemistry of cis-1,2,6-trimethylpiperazine is best understood by analogy to disubstituted and trisubstituted cyclohexanes.[5][6] The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[7] In this conformation, substituents can occupy either axial or equatorial positions. For cis-1,2,6-trimethylpiperazine, the "cis" designation indicates that the methyl groups at the 2 and 6 positions are on the same side of the ring relative to each other.
The N1-methyl group introduces an additional substituent. The conformational equilibrium of the free base is dynamic, involving both ring inversion and nitrogen inversion. However, in the dihydrochloride salt, protonation of the two nitrogen atoms effectively locks the conformation by preventing nitrogen inversion and significantly raising the barrier to ring inversion.
The most stable chair conformation of the cis-1,2,6-trimethylpiperazinium ion will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.[5] In the case of the cis-2,6-dimethyl substitution pattern, one methyl group will be in an axial position and the other in an equatorial position in one chair form. Upon ring flip, their positions are reversed. The N1-methyl group will preferentially occupy an equatorial position to minimize steric hindrance. Therefore, the conformational equilibrium will be a mixture of two chair conformers, with the predominant conformer having the N1-methyl group in an equatorial position.
Caption: Conformational equilibrium of the cis-1,2,6-trimethylpiperazinium ion.
Stereoselective Synthesis of cis-1,2,6-Trimethylpiperazine
The synthesis of cis-2,6-disubstituted piperazines has been a subject of considerable research, with several stereoselective methods developed.[8][9] A plausible synthetic route to cis-1,2,6-trimethylpiperazine can be adapted from these established methodologies. One such approach involves the reductive cyclization of a dioxime precursor, which has been shown to predominantly yield the cis-isomer.[10]
The proposed synthetic pathway would begin with the appropriate diketone, which is then converted to a dioxime. Subsequent catalytic hydrogenation of the dioxime would lead to the formation of the piperazine ring. The stereochemical outcome, favoring the cis product, is attributed to the delivery of hydrogen from the less sterically hindered face of the C=N double bonds in the cyclic intermediate.[10] The final step would be the N-methylation of the resulting cis-2,6-dimethylpiperazine.
Caption: Proposed synthetic workflow for cis-1,2,6-trimethylpiperazine.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information.
¹H NMR: The proton NMR spectrum is expected to be complex due to the locked chair conformation and the presence of multiple chiral centers. The chemical shifts and coupling constants of the ring protons would be diagnostic of their axial or equatorial orientation. Protons in axial positions typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling) are also dependent on the dihedral angle, with larger couplings observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.
¹³C NMR: The carbon NMR spectrum of cis-2,6-dimethylpiperazine is known, and can serve as a basis for predicting the spectrum of the trimethyl derivative.[11] The introduction of the N-methyl group would cause a downfield shift of the adjacent ring carbons (C2 and C6) and the N-methyl carbon itself would appear as a distinct signal. The chemical shifts of the C2 and C6 methyl groups would also be influenced by their axial or equatorial disposition.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| N1-CH₃ | ~2.8-3.2 | ~40-45 | Typical range for N-methyl groups in piperazinium salts. |
| C2-H, C6-H | ~3.0-3.6 | ~50-55 | Deshielded by adjacent nitrogen atoms. |
| C3-H₂, C5-H₂ | ~3.2-3.8 | ~45-50 | Methylene protons adjacent to nitrogen. |
| C2-CH₃, C6-CH₃ | ~1.2-1.6 | ~15-20 | Typical range for methyl groups on a saturated ring. |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[12] For this compound, an X-ray crystal structure would unequivocally confirm the cis relationship between the C2 and C6 methyl groups, establish the chair conformation of the piperazine ring, and detail the precise bond lengths, bond angles, and torsional angles.[13] Furthermore, it would reveal the hydrogen-bonding network between the piperazinium cations and the chloride anions, which is crucial for understanding the crystal packing and solid-state properties.[14][15]
Experimental Protocols for Stereochemical Verification
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Note the chemical shifts, multiplicities, and coupling constants of all signals.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled).
-
2D NMR Acquisition (COSY & NOESY):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm the connectivity within the molecule.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. This is particularly useful for confirming the cis stereochemistry by observing NOEs between the axial C2-methyl group and the axial protons on the same face of the ring.
-
-
Data Analysis: Integrate all spectroscopic data to assign all proton and carbon signals and confirm the relative stereochemistry.
Caption: Workflow for the stereochemical characterization of this compound.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol/diethyl ether).
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
Structural Analysis: Analyze the final crystal structure to determine the molecular conformation, stereochemistry, and intermolecular interactions.
Conclusion: Implications for Drug Development
The defined and rigid stereochemistry of this compound makes it a valuable building block for the synthesis of novel drug candidates. The fixed orientation of the methyl groups can be exploited to achieve selective interactions with biological targets and to fine-tune the physicochemical properties of the parent molecule. A thorough understanding and unambiguous confirmation of its stereochemistry are paramount for rational drug design and the development of safe and effective therapeutics. The methodologies and predictive analyses outlined in this guide provide a comprehensive framework for researchers working with this and related chiral piperazine derivatives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Dimethylpiperazine(108-49-6) 13C NMR spectrum [chemicalbook.com]
- 12. cis-2,6-Dimethylpiperazine(21655-48-1) MS spectrum [chemicalbook.com]
- 13. Piperazine Dihydrochloride|CAS 142-64-3|Research Chemical [benchchem.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of cis-1,2,6-Trimethylpiperazine Dihydrochloride
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of cis-1,2,6-trimethylpiperazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility for amine hydrochlorides, presents a detailed experimental workflow for solubility determination, and outlines robust analytical techniques for quantification.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences the biopharmaceutical performance of an active pharmaceutical ingredient (API). For a drug to be absorbed, it must first be in solution at the site of absorption.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility are paramount during the early stages of drug discovery and development.[2] this compound, as a member of the piperazine class of compounds, presents unique solubility characteristics that are critical to understand for its potential therapeutic applications. Piperazine and its derivatives are integral to numerous drugs with a wide array of therapeutic uses.[3]
Theoretical Framework for Solubility of Amine Dihydrochlorides
The solubility of this compound, an ionic salt, is governed by several key factors. As a dihydrochloride salt of a diamine, its behavior in aqueous and organic media is predictable based on established chemical principles.
The Influence of pH
The piperazine moiety is basic, meaning its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.[4] As a diprotic base, cis-1,2,6-trimethylpiperazine can accept two protons. In its dihydrochloride form, both nitrogen atoms are protonated. The solubility of such compounds is often lowest at high pH (where the un-ionized free base predominates) and increases significantly at lower pH values where the ionized, more polar form is favored.[4][5] This pH-dependent solubility is a critical consideration for oral drug formulations, as the compound will encounter varying pH environments throughout the gastrointestinal tract.
The Common Ion Effect
The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[6][7] For this compound, the presence of chloride ions from other sources (e.g., hydrochloric acid or other chloride salts in a formulation buffer) can suppress its dissolution.[6][8] According to Le Chatelier's principle, the addition of a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.[6] This phenomenon is particularly important to consider in the formulation of intravenous and oral solutions, where excipients may introduce common ions.[9]
Solvent Polarity
As an ionic salt, this compound is expected to exhibit higher solubility in polar protic solvents such as water, methanol, and ethanol.[10][11] These solvents can effectively solvate both the protonated piperazine cation and the chloride anions through ion-dipole interactions and hydrogen bonding. Conversely, its solubility is anticipated to be significantly lower in nonpolar aprofotic solvents like hexane, toluene, or diethyl ether, which cannot effectively stabilize the ions.[10]
Experimental Determination of Equilibrium Solubility
A precise and reproducible method for determining the equilibrium solubility of this compound is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[10][12]
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (purity > 99%)
-
Selected solvents of analytical grade (e.g., water, phosphate-buffered saline at various pH values, ethanol)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been achieved.[2]
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10][12] Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.[10]
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.[13]
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.[10]
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Analytical Techniques for Quantification
Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine derivatives.[3][14]
HPLC Method Development Considerations
-
Chromatographic Mode: Reversed-phase HPLC is a common separation mode for piperazine derivatives.[3]
-
Stationary Phase: A C18 column is often a suitable starting point for method development.[10]
-
Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile and water or methanol and water, often with an additive like trifluoroacetic acid or formic acid to improve peak shape for the amine compound.[15]
-
Detection: Since the piperazine nucleus lacks a strong chromophore, direct UV detection may have limited sensitivity.[3] Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product, allowing for more sensitive detection.[3] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, which do not rely on the chromophoric properties of the analyte. For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[16]
Protocol: HPLC-UV Analysis (Post-Derivatization)
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.[3]
-
Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., NBD-Cl)
-
Standard of this compound
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the derivatized analyte at known concentrations to generate a calibration curve.
-
Sample Derivatization: Mix the filtered and diluted sample from the solubility experiment with an excess of the derivatizing agent solution. Heat the mixture as required to facilitate the reaction.[3]
-
Chromatographic Analysis: Inject the derivatized standards and samples onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to the derivatized analyte based on its retention time. Quantify the analyte in the samples by comparing its peak area to the calibration curve.[13]
Caption: HPLC Quantification Workflow.
Data Summary and Interpretation
| Solvent System | Expected Qualitative Solubility | Factors Influencing Solubility |
| Deionized Water | High | Polar, ionic nature; potential for hydrogen bonding. |
| 0.1 M HCl (aq) | Very High | Increased ionization at low pH. |
| pH 7.4 Phosphate Buffer | High | Compound remains significantly protonated. |
| pH 10.0 Carbonate Buffer | Moderate to Low | De-protonation to the less soluble free base begins. |
| Ethanol | Soluble | Polar protic solvent.[17] |
| Acetone | Sparingly Soluble / Insoluble | Lower polarity, less effective at solvating ions.[17] |
| Hexane | Insoluble | Nonpolar solvent.[10] |
Table 1: Anticipated Solubility Profile of this compound.
Conclusion
This technical guide has outlined the critical theoretical considerations and provided a detailed, actionable framework for the experimental determination of the solubility of this compound. By understanding the influence of pH, the common ion effect, and solvent polarity, and by employing robust methodologies such as the isothermal shake-flask method coupled with a validated HPLC analytical procedure, researchers can generate the accurate and reliable solubility data essential for advancing drug development. The protocols and principles described herein provide a self-validating system for obtaining high-quality solubility data, ensuring a solid foundation for formulation design and biopharmaceutical assessment.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. byjus.com [byjus.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to cis-1,2,6-Trimethylpiperazine Dihydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The piperazine ring represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a versatile building block in the design of novel therapeutics.[2][3] This guide focuses on a specific, yet under-explored derivative, cis-1,2,6-trimethylpiperazine dihydrochloride, offering a comprehensive investigation into its synthesis, analytical characterization, and potential pharmacological relevance. As the exploration of chemical space for new drug candidates continues, a thorough understanding of such nuanced structures is paramount for the advancement of pharmaceutical research.[4]
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the cis-isomer of 1,2,6-trimethylpiperazine. The presence of three methyl groups, one on a nitrogen atom and two on the carbon atoms at positions 2 and 6 in a cis configuration, imparts specific stereochemical and electronic features to the molecule.
| Property | Value | Source |
| IUPAC Name | (2R,6S)-1,2,6-trimethylpiperazine dihydrochloride | N/A |
| CAS Number | 147539-61-5 (for the free base) | [5] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | N/A |
| Molecular Weight | 201.14 g/mol | N/A |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water | General knowledge |
Stereoselective Synthesis and Purification
Synthesis of cis-2,6-Dimethylpiperazine
A common and effective method for the synthesis of cis-2,6-dimethylpiperazine involves the cyclization of diisopropanolamine in the presence of ammonia and a catalyst. The use of an organic solvent has been shown to significantly improve the selectivity for the cis-isomer.[6][7][8]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of cis-2,6-Dimethylpiperazine.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine diisopropanolamine, an organic solvent (e.g., toluene or xylene), and a hydrogenation catalyst (e.g., Raney Nickel).[6][8]
-
Ammonia Addition: Introduce ammonia into the autoclave.
-
Reaction Conditions: Heat the mixture to a temperature typically above 180°C. The high temperature also facilitates the isomerization of any trans-isomer formed into the more stable cis-isomer.[6]
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The organic solvent can be removed by distillation. The resulting mixture of cis- and trans-2,6-dimethylpiperazine can be subjected to crystallization from an appropriate solvent to isolate the pure cis-isomer.[6][7]
N-Methylation of cis-2,6-Dimethylpiperazine
The introduction of the methyl group onto one of the nitrogen atoms can be achieved through standard N-methylation procedures.
Reaction Scheme:
Figure 2: N-methylation of cis-2,6-Dimethylpiperazine.
Experimental Protocol (Eschweiler-Clarke Reaction):
-
Reaction Mixture: To a solution of cis-2,6-dimethylpiperazine in an appropriate solvent, add an excess of formaldehyde and formic acid.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling, make the solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cis-1,2,6-trimethylpiperazine. Further purification can be achieved by distillation or column chromatography.
Formation of the Dihydrochloride Salt
The final step involves the conversion of the free base to its dihydrochloride salt to improve its stability and water solubility.
Experimental Protocol:
-
Dissolution: Dissolve the purified cis-1,2,6-trimethylpiperazine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl) dropwise with stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and confirming the cis stereochemistry.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The protons on the piperazine ring will exhibit characteristic splitting patterns. The relative integration of the signals will confirm the ratio of protons in the molecule. The coupling constants between the protons at C2 and C6 and the adjacent methylene protons can provide crucial information about their relative stereochemistry. For the cis-isomer, specific coupling constants are expected, which differ from the trans-isomer.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the carbons of the piperazine ring. The chemical shifts of the C2 and C6 carbons will be influenced by the cis orientation of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) for the free base (C₇H₁₆N₂) would be expected at m/z 128.22.[5] The fragmentation pattern of piperazines is often characterized by the cleavage of C-N bonds within the ring and the loss of alkyl substituents.[10][11] Common fragments for substituted piperazines include ions resulting from the loss of a methyl group or cleavage of the piperazine ring.
-
Electrospray Ionization (ESI-MS): For the dihydrochloride salt, ESI-MS in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 129.23.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for separating the cis and trans isomers.
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is a suitable method for analyzing the purity of the dihydrochloride salt.[12][13] Chiral HPLC columns can be employed to resolve the enantiomers if a racemic synthesis was performed.[14]
-
GC: Gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used to analyze the free base. A capillary column with a mid-polarity stationary phase is often effective for separating piperazine isomers.[15]
Potential Pharmacological and Biological Activities
Piperazine derivatives are known to exhibit a wide range of pharmacological activities, primarily targeting the central nervous system (CNS).[16][17][18][19][20]
Neuropharmacological Potential
Many piperazine compounds interact with various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[16][17][21] This interaction underlies their use as anxiolytics, antidepressants, and antipsychotics.[16][18] The substitution pattern on the piperazine ring plays a crucial role in determining the receptor binding profile and the resulting pharmacological effect.[21]
-
Serotonin Receptors: Certain piperazine derivatives act as agonists or antagonists at different serotonin (5-HT) receptor subtypes, influencing mood and behavior.[21]
-
Dopamine Receptors: Interaction with dopamine receptors is a key mechanism for the antipsychotic effects of some piperazine-containing drugs.
-
NMDA Receptors: Some N,N'-substituted piperazine derivatives have been shown to interact with the polyamine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential role in modulating glutamatergic neurotransmission.[2]
Other Potential Applications
Beyond the CNS, piperazine derivatives have been investigated for a variety of other therapeutic applications, including:
-
Anticancer Activity [3]
-
Antimicrobial and Antifungal Activity [3]
-
Anti-inflammatory Properties [3]
-
Nootropic (Cognition-Enhancing) Effects
While specific biological data for this compound is scarce in the public domain, its structural similarity to other pharmacologically active piperazines suggests that it warrants investigation for its potential effects on the CNS and other biological systems. The specific stereochemistry and methylation pattern of this compound could lead to a unique pharmacological profile with improved potency or selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related piperazine compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Future Directions and Conclusion
This compound represents an intriguing molecule within the vast landscape of piperazine derivatives. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological relevance, drawing upon established principles of organic chemistry and medicinal chemistry.
The provided synthetic strategies, while based on sound chemical transformations, require experimental optimization and validation. A critical next step for the research community is the full analytical characterization of this compound, including detailed NMR and mass spectrometry data, to establish a definitive reference for future studies.
Furthermore, the potential pharmacological activities of this compound remain largely unexplored. Given the profound impact of the piperazine scaffold on neuroscience and other therapeutic areas, a systematic investigation of this compound's biological effects is highly warranted. Such studies could unveil novel pharmacological properties and pave the way for the development of new therapeutic agents.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 7. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Separation of cis- and trans-cypermethrin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of cis-1,2,6-Trimethylpiperazine Dihydrochloride as a Chiral Building Block
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of cis-1,2,6-trimethylpiperazine dihydrochloride, a valuable chiral building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, and the introduction of chirality offers a pathway to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] This guide details a robust synthetic protocol leveraging the catalytic hydrogenation of a dioxime precursor, which preferentially yields the cis-diastereomer. We offer in-depth explanations for experimental choices, detailed step-by-step protocols, and characterization data to ensure reproducibility and validate product integrity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for arranging pharmacophoric elements.[1][4] While many successful drugs utilize an unsubstituted piperazine core, the strategic functionalization of the carbon atoms introduces stereocenters, unlocking three-dimensional chemical space that can lead to improved molecular recognition at biological targets.[1][2][3]
cis-1,2,6-Trimethylpiperazine, in particular, offers a conformationally constrained chiral scaffold. The cis relationship between the two methyl groups at the C2 and C6 positions creates a specific spatial arrangement that can be exploited in drug design to enhance binding affinity and selectivity for target proteins. Its utility as a chiral building block stems from its bifunctional nature, allowing for differential substitution at the two nitrogen atoms, making it a powerful tool in the construction of diverse compound libraries for drug discovery.
The synthesis of polysubstituted piperazines, especially with defined stereochemistry, remains a significant challenge.[5] Common strategies include the hydrogenation of pyrazines, reductive amination protocols, and multi-component reactions.[6][7][8][9] The protocol detailed herein focuses on a reductive cyclization of a dioxime, a method noted for its high diastereoselectivity in forming cis-2,6-disubstituted piperazines.[5][10]
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process starting from readily available precursors. The overall workflow is depicted below.
Diagram 1: Overall Synthesis Workflow. A two-stage process involving initial dioxime formation followed by a diastereoselective reductive cyclization.
The key to this synthesis is the second step: the catalytic hydrogenolysis of the N-O bonds in the dioxime intermediate, which proceeds through a proposed dihydropyrazine intermediate. The subsequent hydrogenation of the C=N bonds occurs preferentially from the less sterically hindered face, leading to the desired cis-stereochemistry of the final piperazine product.[5]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Step 1: Synthesis of Dioxime Precursor
This step involves the condensation of N-methylethanolamine with 2,3-butanedione and hydroxylamine to form the key dioxime intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Methylethanolamine | 75.11 | 7.51 g | 0.10 |
| 2,3-Butanedione | 86.09 | 8.61 g | 0.10 |
| Hydroxylamine HCl | 69.49 | 13.9 g | 0.20 |
| Sodium Acetate | 82.03 | 16.4 g | 0.20 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Initial Condensation: Add N-methylethanolamine to the solution and stir for 15 minutes at room temperature.
-
Dione Addition: Slowly add 2,3-butanedione to the reaction mixture. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of dichloromethane (DCM) to the remaining aqueous residue. Transfer to a separatory funnel, wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude dioxime product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.
Step 2: Reductive Cyclization and Dihydrochloride Salt Formation
This step achieves the crucial ring closure and establishes the cis-stereochemistry. The final product is isolated as a stable dihydrochloride salt.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dioxime Precursor | - | 0.05 | - |
| 5% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Hydrochloric Acid (2M in Ether) | 36.46 | ~50 mL | ~0.10 |
| Diethyl Ether | 74.12 | 100 mL | - |
Protocol:
-
Catalyst Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 5% Pd/C catalyst.
-
Reaction Mixture: Dissolve the dioxime precursor from Step 1 in methanol and add the solution to the hydrogenation vessel.
-
Hydrogenation: Seal the vessel, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 40-50 bar (approx. 580-725 psi) with hydrogen.[5]
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 6-8 hours.[5] The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Trustworthiness Check: The filtration must be performed carefully to remove all catalyst particles, which could interfere with subsequent steps and product purity. The filtered catalyst should be quenched carefully with water while wet to prevent ignition upon drying.
-
-
Concentration: Combine the filtrate and washes, and remove the methanol under reduced pressure to yield the crude cis-1,2,6-trimethylpiperazine free base as an oil.
-
Salt Formation: Dissolve the crude oil in 100 mL of anhydrous diethyl ether. While stirring, slowly add 2M HCl in diethyl ether. A white precipitate will form immediately.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes at room temperature.
-
Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-basic impurities.
-
Drying: Dry the product, this compound, in a vacuum oven at 40-50°C to a constant weight.
Characterization and Data
The identity and purity of the final product must be confirmed by analytical methods.
Expected Yield: 65-75% (over two steps) Appearance: White to off-white crystalline solid.
Analytical Data Summary:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, D₂O) | Signals corresponding to the three methyl groups and the piperazine ring protons. The cis configuration can be confirmed by the coupling constants and NOE correlations. |
| ¹³C NMR (100 MHz, D₂O) | Peaks corresponding to the three distinct methyl carbons and the three distinct piperazine ring carbons. |
| Mass Spec (ESI+) | m/z = 129.14 [M+H]⁺ (for the free base). |
| Melting Point | >250 °C (decomposes). |
Note: Specific chemical shifts in NMR are dependent on the solvent and reference. The above are general expectations.
Applications in Drug Development
This compound serves as a versatile starting material. The two nitrogen atoms can be functionalized sequentially, often by initial protection of one amine, followed by alkylation or acylation of the other, and subsequent deprotection and functionalization. This allows for the modular synthesis of complex molecules. Reductive amination is a common and powerful method for attaching various substituents to the piperazine nitrogens.[8][11][12]
Diagram 2: General Functionalization Strategy. A representative workflow for using the chiral piperazine in a multi-step synthesis.
This building block is particularly useful in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents where precise three-dimensional orientation of substituents is critical for biological activity.[4][13]
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Harnessing the C₂-Symmetry of cis-Piperazine Scaffolds in Asymmetric Catalysis
A Technical Guide for Researchers and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral piperazines are recognized as "privileged structures" in medicinal chemistry, frequently appearing in blockbuster drugs due to their favorable pharmacokinetic properties.[1] While direct catalytic applications of simple salts like cis-1,2,6-trimethylpiperazine dihydrochloride are not extensively documented in peer-reviewed literature, the inherent chirality and conformational rigidity of the cis-2,6-disubstituted piperazine core make it an exceptional scaffold for the construction of more complex and highly effective chiral ligands.
This guide will focus on a closely related and well-documented analogue, cis-2,6-dimethylpiperazine , to illustrate the synthesis and application of a C₂-symmetric chiral ligand. The principles and protocols detailed herein provide a robust framework for researchers looking to leverage similar piperazine-based structures in their own asymmetric synthesis endeavors. We will delve into the synthesis of a C₂-symmetric bis(oxazoline) ligand, commonly referred to as a "PIPERBOX" ligand, and its subsequent application in a copper-catalyzed asymmetric cyclopropanation reaction.
Part 1: Synthesis of a C₂-Symmetric Bis(oxazoline) "PIPERBOX" Ligand
The C₂ symmetry of a ligand is a powerful design element in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[2] Here, we detail the synthesis of a PIPERBOX ligand from cis-2,6-dimethylpiperazine and a chiral amino alcohol.
Rationale for Synthesis:
The synthesis involves the condensation of the diamine (cis-2,6-dimethylpiperazine) with a chiral β-amino alcohol derivative to form the bis(oxazoline) rings. The chirality of the final ligand is derived from the readily available chiral amino alcohol, and the piperazine backbone provides a rigid C₂-symmetric scaffold.
Experimental Protocol: Synthesis of (4S,4'S)-2,2'-(cis-2,6-dimethylpiperazine-1,4-diyl)bis(4-phenyloxazoline)
Materials:
-
cis-2,6-Dimethylpiperazine
-
(S)-Phenylglycinol
-
Diethyl malonimidate dihydrochloride
-
Triethylamine
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Preparation of the Chiral Oxazoline Precursor:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-phenylglycinol (2.0 equivalents) and diethyl malonimidate dihydrochloride (1.0 equivalent) in anhydrous toluene.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral bis(oxazoline) precursor.
-
-
Coupling with cis-2,6-Dimethylpiperazine:
-
To a solution of the purified bis(oxazoline) precursor (1.0 equivalent) in anhydrous DCM, add cis-2,6-dimethylpiperazine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the final C₂-symmetric PIPERBOX ligand.
-
Self-Validation Checkpoints:
-
Purity of Starting Materials: Ensure the cis-2,6-dimethylpiperazine and (S)-phenylglycinol are of high purity to avoid side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially during the formation of the oxazoline rings.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The C₂ symmetry should be evident in the NMR spectra by the equivalence of the protons and carbons on both sides of the piperazine ring.
Synthetic Workflow Diagram:
Caption: Workflow for the synthesis of a C₂-symmetric PIPERBOX ligand.
Part 2: Application in Asymmetric Cyclopropanation
C₂-symmetric bis(oxazoline) ligands, in complex with transition metals like copper, are highly effective catalysts for a variety of asymmetric transformations, including cyclopropanation.[3]
Application Note: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
The reaction between an olefin and a diazo compound, catalyzed by a chiral transition metal complex, is a powerful method for the enantioselective synthesis of cyclopropanes. The PIPERBOX-copper(I) complex described here is an excellent catalyst for the cyclopropanation of styrene with ethyl diazoacetate, affording the corresponding cyclopropane derivative with high diastereo- and enantioselectivity.
Experimental Protocol: Asymmetric Cyclopropanation
Materials:
-
PIPERBOX Ligand (synthesized in Part 1)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the PIPERBOX ligand (0.01 equivalents) and CuOTf·0.5C₇H₈ (0.01 equivalents) in anhydrous DCM.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.
-
-
Cyclopropanation Reaction:
-
To the catalyst solution, add freshly distilled styrene (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress the formation of side products.
-
Stir the reaction at the same temperature until the starting olefin is consumed (monitored by GC or TLC).
-
-
Workup and Purification:
-
Quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers of the cyclopropane product.
-
-
Analysis:
-
Determine the diastereomeric ratio (trans:cis) by ¹H NMR spectroscopy or GC analysis.
-
Determine the enantiomeric excess (ee) of each diastereomer by chiral HPLC or GC analysis.
-
Self-Validation Checkpoints:
-
Anhydrous and Inert Conditions: The reaction is sensitive to moisture and air, which can deactivate the catalyst.
-
Slow Addition of Diazoacetate: Rapid addition can lead to dimerization of the diazoacetate and other side reactions, reducing the yield and selectivity.
-
Reproducibility: Consistent results depend on the precise control of temperature, addition rate, and purity of reagents.
Performance Data:
The performance of PIPERBOX-type ligands in asymmetric cyclopropanation is typically high. The following table provides representative data for similar bis(oxazoline) copper-catalyzed reactions.
| Olefin | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (trans) | Enantiomeric Excess (cis) |
| Styrene | Ethyl Diazoacetate | >95:5 | >98% | >95% |
| 1-Octene | tert-Butyl Diazoacetate | >90:10 | >97% | >90% |
Mechanistic Insight:
The high level of stereocontrol is attributed to the formation of a chiral copper-carbene intermediate. The C₂-symmetric ligand creates a chiral pocket around the metal center, directing the approach of the olefin to one face of the carbene, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
Proposed Transition State Diagram:
Caption: Simplified model of the olefin approaching the chiral copper-carbene intermediate.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-1,2,6-Trimethylpiperazine dihydrochloride in Pharmaceutical Intermediates
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug molecules. Furthermore, the piperazine ring serves as a versatile linker, allowing for the precise spatial orientation of various pharmacophoric groups. This guide focuses on a specific, stereochemically defined derivative, cis-1,2,6-Trimethylpiperazine dihydrochloride , a valuable building block for the synthesis of complex pharmaceutical intermediates. Its cis-configuration and the presence of methyl groups impart specific conformational constraints and lipophilicity, which can be exploited by medicinal chemists to fine-tune the pharmacological profile of a drug candidate. This document provides a comprehensive overview of its synthesis, key reactions, and analytical characterization, with a focus on its application in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1195782-28-5 | [Vendor Data] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [Vendor Data] |
| Molecular Weight | 201.14 g/mol | [Vendor Data] |
| Appearance | White to off-white solid | [General Knowledge] |
| Solubility | Soluble in water and polar protic solvents | [General Knowledge] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with other amine hydrochlorides, it is hygroscopic and should be handled under an inert atmosphere where possible. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Proposed Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol:
-
N-Alkylation of Diisopropanolamine:
-
In a suitable high-pressure reactor, combine diisopropanolamine (1 equivalent), an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas), and a hydrogenation catalyst (e.g., 5% Pd/C).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude N-methyldiisopropanolamine.
-
-
Cyclization to cis-1,2,6-Trimethylpiperazine:
-
To the crude N-methyldiisopropanolamine in a high-pressure reactor, add a cyclization catalyst (e.g., a nickel or cobalt-based catalyst) and an organic solvent such as toluene or xylene.[4]
-
Introduce ammonia gas into the reactor.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to a high temperature (typically 180-220 °C) for several hours.[4] The high temperature and presence of the catalyst facilitate the intramolecular cyclization and dehydration, with a preference for the thermodynamically more stable cis-isomer.
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
-
Isolation and Salt Formation:
-
The resulting solution contains a mixture of cis- and trans-1,2,6-trimethylpiperazine. The cis-isomer can often be selectively crystallized from the organic solvent upon cooling.[4]
-
Filter the crystalline product and wash with a cold, non-polar solvent (e.g., hexane).
-
To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Application in Pharmaceutical Intermediate Synthesis: N-Alkylation
A primary application of this compound is as a nucleophile in N-alkylation reactions to introduce the trimethylpiperazine moiety into a larger molecule. The dihydrochloride salt is typically converted to the free base in situ or in a separate step before reaction.
General N-Alkylation Protocol:
Caption: General workflow for the N-alkylation of cis-1,2,6-Trimethylpiperazine.
Detailed Experimental Protocol:
-
Free Base Generation:
-
Dissolve this compound in water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) until the pH is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
-
-
N-Alkylation Reaction:
-
Dissolve the cis-1,2,6-trimethylpiperazine free base (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents).
-
Add the electrophile (e.g., an alkyl halide or sulfonate, 1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
-
Exemplary Application: Synthesis of GlyT-1 Inhibitor Analogs
Glycine transporter-1 (GlyT-1) inhibitors are a promising class of drugs for the treatment of schizophrenia and other CNS disorders.[5][6][7][8] Many potent GlyT-1 inhibitors feature a substituted piperazine moiety. While specific examples using cis-1,2,6-trimethylpiperazine are not prominent in the literature, its structural similarity to intermediates like cis-2,6-dimethylpiperazine suggests its utility in creating novel analogs with potentially improved properties (e.g., metabolic stability, lipophilicity, and receptor interaction).
The synthesis of the GlyT-1 inhibitor RG1678, for instance, involves the coupling of a piperazine derivative to an activated carboxylic acid.[6] An analogous synthesis using cis-1,2,6-trimethylpiperazine would proceed as follows:
Caption: Amide coupling to form a GlyT-1 inhibitor analog.
This reaction would typically involve standard amide bond formation conditions, such as reacting the piperazine free base with an acyl chloride or using a coupling agent like HATU or EDC. The cis-methyl groups would orient the rest of the molecule in a specific conformation, which could lead to altered affinity and selectivity for the GlyT-1 transporter.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stereochemistry of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The protons on the piperazine ring will appear as a complex set of multiplets. The cis-stereochemistry will influence the coupling constants between adjacent ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the carbons of the piperazine ring. The symmetry of the cis-isomer will be reflected in the number of signals.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry will typically show the molecular ion peak corresponding to the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9][10][11]
Chiral High-Performance Liquid Chromatography (HPLC):
-
As cis-1,2,6-Trimethylpiperazine is a chiral molecule (existing as a pair of enantiomers), chiral HPLC is necessary to determine its enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of piperazine derivatives.[12] A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Chiral HPLC Protocol Outline:
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the piperazine core lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its defined stereochemistry and substitution pattern offer medicinal chemists a tool to introduce specific conformational constraints and modulate the physicochemical properties of drug candidates. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this intermediate in the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Stereoselective Synthesis of Polysubstituted Piperazines and Oxop...: Ingenta Connect [ingentaconnect.com]
Application Notes & Protocols: Asymmetric Synthesis Using cis-1,2,6-Trimethylpiperazine Dihydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperazines in Asymmetric Synthesis
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. The stereochemical configuration of substituents on the piperazine ring profoundly influences biological activity, making enantiomerically pure piperazine derivatives highly sought-after building blocks in drug discovery and development. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in the synthesis of complex molecules. They are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.
cis-1,2,6-Trimethylpiperazine is a C2-symmetric chiral diamine. In its dihydrochloride salt form, it is a stable and readily available starting material. The core concept behind its use as a chiral auxiliary is to tether it to a prochiral carbonyl compound, forming a chiral amide. The rigid, chair-like conformation of the piperazine ring, along with the steric hindrance provided by the methyl groups, creates a chiral environment that effectively shields one face of the corresponding enolate, leading to highly diastereoselective reactions such as alkylations.
Disclaimer: While cis-1,2,6-trimethylpiperazine is a recognized chiral building block, detailed and publicly available protocols for its specific use as a chiral auxiliary in asymmetric synthesis are not widespread in the peer-reviewed literature. Therefore, this guide will present a representative and well-established protocol for the asymmetric alkylation of a propanamide using a structurally analogous and commonly employed C2-symmetric piperazine-derived chiral auxiliary. This protocol illustrates the fundamental principles and experimental workflow that would be applicable to auxiliaries like cis-1,2,6-trimethylpiperazine.
Principle of Diastereoselective Alkylation using a Chiral Piperazine Auxiliary
The underlying principle of this methodology is the formation of a chiral amide enolate, which then undergoes diastereoselective alkylation. The C2-symmetry of the chiral piperazine auxiliary is crucial for achieving high levels of stereocontrol.
The key steps are:
-
Acylation: The chiral piperazine is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form a chiral amide.
-
Enolate Formation: The amide is deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a conformationally rigid lithium enolate. The lithium cation chelates to the carbonyl oxygen and one of the piperazine nitrogens, locking the enolate in a specific conformation.
-
Diastereoselective Alkylation: The chiral enolate is then treated with an electrophile (e.g., an alkyl halide). The steric bulk of the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, resulting in the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid or alcohol, respectively. The chiral piperazine auxiliary can then be recovered and reused.
Below is a Graphviz diagram illustrating the general workflow.
Caption: General workflow for asymmetric alkylation using a chiral piperazine auxiliary.
Representative Protocol: Asymmetric Alkylation of a Propanamide Derived from a C2-Symmetric Piperazine
This protocol is adapted from established methodologies for the diastereoselective alkylation of chiral amides derived from C2-symmetric diamines and serves as a practical guide.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| (2R,5R)-2,5-Dimethylpiperazine | ≥98% | Sigma-Aldrich | Representative chiral auxiliary |
| Propionyl chloride | ≥99% | Sigma-Aldrich | |
| Triethylamine | ≥99.5% | Sigma-Aldrich | Distilled from CaH₂ |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Diisopropylamine | ≥99.5% | Sigma-Aldrich | Distilled from CaH₂ |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Distilled from sodium/benzophenone |
| Benzyl bromide | ≥98% | Sigma-Aldrich | Representative electrophile |
| Saturated aq. NH₄Cl | |||
| Saturated aq. NaHCO₃ | |||
| Anhydrous MgSO₄ | |||
| Diethyl ether | Anhydrous | Sigma-Aldrich | |
| Hexanes | ACS grade | ||
| Ethyl acetate | ACS grade | ||
| Hydrochloric acid (HCl) | Concentrated | ||
| 1,4-Dioxane |
Experimental Procedure
Part 1: Synthesis of the Chiral Piperazine Amide
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (2R,5R)-2,5-dimethylpiperazine (1.14 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.02 g, 2.78 mL, 20.0 mmol).
-
Slowly add a solution of propionyl chloride (0.93 g, 0.87 mL, 10.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral propanamide.
Part 2: Diastereoselective Alkylation
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.21 g, 1.68 mL, 12.0 mmol).
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the chiral propanamide (1.70 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Cool the propanamide solution to -78 °C and add it dropwise via cannula to the freshly prepared LDA solution.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.88 g, 1.31 mL, 11.0 mmol) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl (20 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Part 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated amide (2.60 g, 10.0 mmol) in a mixture of 1,4-dioxane (30 mL) and 6 M hydrochloric acid (15 mL).
-
Heat the mixture at reflux (100 °C) for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL) to remove the desired carboxylic acid product. The hydrochloride salt of the chiral auxiliary will remain in the aqueous layer.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched 2-benzylpropanoic acid.
-
To recover the auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with dichloromethane. Dry the organic layer and concentrate to recover the (2R,5R)-2,5-dimethylpiperazine.
Expected Results
| Step | Product | Typical Yield | Diastereomeric Excess (d.e.) |
| Acylation | Chiral Propanamide | >90% | N/A |
| Alkylation | Alkylated Amide | 80-95% | >95% |
| Cleavage | Enriched Carboxylic Acid | >85% | Maintained |
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in the alkylation step is a direct consequence of the conformational rigidity of the lithium enolate intermediate. The chelation of the lithium ion between the enolate oxygen and one of the piperazine nitrogen atoms, combined with the steric hindrance from the pseudo-axial methyl groups on the piperazine ring, forces the enolate to adopt a specific conformation. This conformation effectively blocks one face of the planar enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Caption: Simplified representation of the electrophilic attack on the chelated chiral enolate.
Conclusion
The use of C2-symmetric chiral piperazine derivatives as chiral auxiliaries provides a robust and highly effective method for the asymmetric synthesis of α-substituted carbonyl compounds. The protocol outlined above, while using a representative example, demonstrates a practical and scalable approach that can be adapted for various substrates and electrophiles. For researchers in drug development, this methodology offers a reliable route to enantiomerically pure building blocks that are crucial for the synthesis of novel therapeutic agents. Further investigation into the specific application of cis-1,2,6-trimethylpiperazine dihydrochloride as a chiral auxiliary is warranted and could provide a valuable addition to the synthetic chemist's toolkit.
Application Notes and Protocols for the Synthesis of CNS Disorder Drug Candidates using cis-1,2,6-Trimethylpiperazine dihydrochloride
Introduction: The Strategic Importance of the Substituted Piperazine Scaffold in CNS Drug Discovery
The piperazine heterocycle is a cornerstone in the architecture of numerous centrally acting pharmaceuticals.[1] Its prevalence stems from a combination of advantageous physicochemical properties and synthetic versatility. The two nitrogen atoms within the six-membered ring can be functionalized to modulate aqueous solubility, lipophilicity, and metabolic stability, all critical parameters for effective central nervous system (CNS) penetration and drug action.[1] Furthermore, the piperazine ring can act as a rigid scaffold to orient pharmacophoric elements in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for specific neurological targets.[2]
This guide focuses on a particularly intriguing building block: cis-1,2,6-Trimethylpiperazine dihydrochloride . The cis stereochemistry of the methyl groups at the 2 and 6 positions introduces a level of conformational constraint that can be exploited to achieve higher receptor selectivity compared to unsubstituted or symmetrically substituted piperazines. The N-methylation at the 1-position further refines its steric and electronic profile. This specific substitution pattern makes it an exemplary precursor for the synthesis of novel ligands targeting key proteins implicated in a range of CNS disorders, including neurodegenerative diseases and psychiatric conditions.
One such target of high interest is the vesicular acetylcholine transporter (VAChT) .[3] VAChT is responsible for packaging acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission.[3] Dysfunction of this transporter is linked to the cognitive decline observed in Alzheimer's disease. Vesamicol, a well-known inhibitor of VAChT, and its analogs have been instrumental in studying the cholinergic system.[4] Notably, research has shown that replacing the piperidine ring in vesamicol with a piperazine moiety can lead to potent and selective VAChT ligands.[5]
These application notes will provide a detailed, field-proven protocol for the synthesis of a novel vesamicol analog incorporating the cis-1,2,6-trimethylpiperazine scaffold. The causality behind each experimental choice will be elucidated, offering researchers a robust and reproducible methodology for the development of next-generation CNS drug candidates.
Chemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 1195782-28-5 |
| Molecular Formula | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 201.14 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Data sourced from commercial suppliers.
The dihydrochloride salt form enhances the stability and handling of this otherwise hygroscopic amine. It is crucial to note that for most synthetic transformations, the free base of the piperazine must be generated in situ. This is typically achieved by the addition of a suitable base, such as triethylamine or potassium carbonate, to neutralize the hydrochloride salts.[6]
Proposed Synthesis of a Novel Vesamicol Analog: (2R,3R)-2-hydroxy-3-(cis-1,2,6-trimethylpiperazin-4-yl)-1,2,3,4-tetrahydronaphthalene
The following protocol outlines a proposed two-step synthesis of a novel vesamicol analog. This pathway leverages a well-established epoxide ring-opening reaction, a common strategy in the synthesis of hydroxy-amine containing pharmaceuticals.[7]
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of a novel vesamicol analog.
Experimental Protocol: Step-by-Step Methodology
Step 1: In situ Generation of cis-1,2,6-Trimethylpiperazine Free Base
-
Rationale: The starting material is a dihydrochloride salt, meaning both nitrogen atoms are protonated. To render the piperazine nucleophilic for the subsequent reaction, the free base must be generated. Triethylamine is a suitable organic base for this purpose, and dichloromethane (DCM) is an appropriate inert solvent.
-
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.97 mmol).
-
Add anhydrous DCM (20 mL).
-
Slowly add triethylamine (1.53 mL, 10.93 mmol, 2.2 eq) to the suspension at room temperature.
-
Stir the mixture for 30 minutes. The formation of triethylamine hydrochloride may result in a cloudy suspension. This suspension of the free base is used directly in the next step without isolation.
-
Step 2: Nucleophilic Ring-Opening of (2R,3R)-2,3-epoxy-1,2,3,4-tetrahydronaphthalene
-
Rationale: The nucleophilic secondary amine of the generated free base will attack one of the electrophilic carbons of the epoxide ring. This reaction is regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. The use of a protic solvent like ethanol facilitates the protonation of the alkoxide intermediate formed upon ring opening. Refluxing provides the necessary activation energy for the reaction.
-
Procedure:
-
To the suspension of the free base from Step 1, add (2R,3R)-2,3-epoxy-1,2,3,4-tetrahydronaphthalene (0.73 g, 4.97 mmol, 1.0 eq) dissolved in ethanol (30 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining triethylamine hydrochloride, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired (2R,3R)-2-hydroxy-3-(cis-1,2,6-trimethylpiperazin-4-yl)-1,2,3,4-tetrahydronaphthalene.
-
Characterization of the Final Product
The identity and purity of the synthesized vesamicol analog should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Signaling Pathways and In Vitro Evaluation
The synthesized compound is a putative VAChT inhibitor. Its biological activity can be assessed through various in vitro assays.
Mechanism of Action: VAChT Inhibition
Caption: Inhibition of VAChT by the proposed vesamicol analog.
Protocol: Radioligand Binding Assay for VAChT
-
Principle: This assay measures the ability of the synthesized compound to compete with a known radiolabeled VAChT ligand (e.g., [³H]-vesamicol) for binding to the transporter in a preparation of synaptic vesicles.
-
Methodology:
-
Synaptic Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) by differential centrifugation and sucrose density gradient ultracentrifugation.
-
Binding Reaction: Incubate the synaptic vesicle preparation with a fixed concentration of [³H]-vesamicol and varying concentrations of the synthesized vesamicol analog.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to a binding affinity constant (Ki).
-
Conclusion and Future Directions
The protocol detailed herein provides a robust and scientifically grounded approach for the synthesis of a novel vesamicol analog from this compound. The specific stereochemistry and substitution of this starting material offer a promising avenue for developing highly selective and potent ligands for the vesicular acetylcholine transporter. Successful synthesis and subsequent in vitro and in vivo evaluation of this and related analogs could lead to the discovery of new therapeutic agents for the treatment of cholinergic-deficient CNS disorders such as Alzheimer's disease. Furthermore, radiolabeled versions of these novel ligands could be developed as positron emission tomography (PET) tracers for the in vivo imaging of VAChT density in the human brain, providing a valuable tool for early diagnosis and disease monitoring.
References
- 1. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for Reactions with cis-1,2,6-Trimethylpiperazine Dihydrochloride
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for synthetic reactions involving cis-1,2,6-trimethylpiperazine dihydrochloride. Designed for researchers, chemists, and drug development professionals, this document elucidates the critical steps for handling this versatile piperazine scaffold, with a primary focus on in-situ free base generation for subsequent N-alkylation and reductive amination reactions. The protocols herein are structured to ensure scientific integrity, reproducibility, and safety, explaining the causality behind experimental choices to empower users to adapt and troubleshoot their synthetic strategies effectively.
Compound Profile, Safety, and Handling
cis-1,2,6-Trimethylpiperazine is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, where it can significantly influence pharmacokinetic and pharmacodynamic properties.[1][2] This specific isomer features a cis-relationship between the two methyl groups at positions 2 and 6, and a third methyl group on one of the nitrogen atoms, creating a chiral scaffold with one tertiary and two secondary amines. It is typically supplied as a more stable dihydrochloride salt, which requires specific handling to be utilized effectively in nucleophilic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1195782-28-5 | [3] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [3] |
| Molecular Weight | 201.14 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage | Store in a tightly sealed container in a cool, dry place. The compound is potentially hygroscopic. |[5] |
Safety and Handling Precautions
Piperazine derivatives, as a class, require careful handling due to their potential biological activity and chemical reactivity.[6] The dihydrochloride salt form can be corrosive and irritating.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or powder.[8]
-
Moisture Sensitivity: Piperazine salts can be hygroscopic. Avoid contact with moisture by handling in a dry environment and keeping containers tightly sealed when not in use.[5][8]
-
Spill Management: In case of a spill, avoid generating dust.[8] Carefully sweep up the solid material, place it in a labeled container for chemical waste disposal, and clean the area thoroughly.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (except under controlled reaction conditions).
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
The Critical Step: In-Situ Generation of the Free Base
The primary challenge in using this compound as a nucleophile is that the lone pairs on the secondary nitrogen atoms are protonated, forming ammonium salts. This renders them non-nucleophilic. To enable reactions like N-alkylation, the free piperazine base must be generated in situ. This is achieved by adding a suitable base to the reaction mixture to neutralize the two equivalents of HCl.
The choice of base is critical and depends on the reaction solvent and conditions.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in polar aprotic solvents like DMF or acetonitrile.[1][9] They are effective, inexpensive, and easily removed by filtration after the reaction.
-
Organic Bases: Amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9] They also act as acid scavengers for any acid generated during the reaction.
Figure 1: Conceptual diagram illustrating the essential in-situ deprotonation of the dihydrochloride salt to generate the reactive nucleophilic free base.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a robust method for forming a new carbon-nitrogen bond via an SN2 mechanism. The two secondary amines on the piperazine ring are chemically equivalent, so this procedure is suitable for symmetrical dialkylation or for mono-alkylation where an excess of the piperazine can be used or statistical distribution is acceptable.
Materials
| Reagent | Purpose |
| This compound | Starting Material |
| Alkyl Halide (e.g., Benzyl bromide) | Electrophile |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base (≥ 3 eq.) |
| Anhydrous Acetonitrile (MeCN) or DMF | Solvent |
| Dichloromethane (DCM) | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Aqueous Wash |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Step-by-Step Methodology
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask (approx. 10-20 mL per gram of starting material).
-
Free Base Generation: Stir the resulting suspension vigorously at room temperature for 30-45 minutes to facilitate the neutralization of the hydrochloride salt.[9]
-
Electrophile Addition: Slowly add the alkyl halide (1.0 - 2.2 eq., depending on desired mono- vs. di-alkylation) to the stirring suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir for 2-24 hours.[9] The optimal temperature and time depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl), washing the filter cake with a small amount of the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Figure 2: Standard experimental workflow for the direct N-alkylation of this compound.
Protocol 2: Reductive Amination
Reductive amination is an alternative method for N-alkylation that proceeds via the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent. This method is particularly useful for introducing functional groups that are incompatible with alkyl halides.
Materials
| Reagent | Purpose |
| This compound | Starting Material |
| Aldehyde or Ketone | Electrophile |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent |
| N,N-Diisopropylethylamine (DIPEA) | Base (≥ 2.5 eq.) |
| Anhydrous Dichloromethane (DCM) or DCE | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Quench/Wash |
| Water & Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Base and Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 eq.) followed by the slow addition of DIPEA (2.5-3.0 eq.) to neutralize the hydrochloride salt.[9]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.[9]
-
Work-up (Quench): Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9] Stir until gas evolution ceases.
-
Extraction:
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the final product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient neutralization of HCl salt.2. Low reactivity of electrophile.3. Inactive reducing agent (reductive amination). | 1. Ensure >2 eq. of a strong, anhydrous base is used; increase initial stirring time before adding electrophile.2. Increase reaction temperature; consider converting alkyl chloride/bromide to the more reactive iodide (Finkelstein reaction).[10]3. Use a fresh bottle of the hydride reagent. |
| Formation of Side Products | 1. Di-alkylation in Protocol 1.2. Over-reduction of aldehyde (reductive amination). | 1. Use a 1:1 or slight excess of the piperazine starting material relative to the alkylating agent.2. Add the reducing agent slowly and at a controlled temperature (e.g., 0 °C). |
| Difficult Purification | 1. Residual baseline material on TLC.2. Product is very polar. | 1. Ensure the work-up effectively removes all salts and basic residues. An acidic wash (e.g., 1M HCl) followed by re-basification can sometimes help, but risks product loss.2. Consider a different mobile phase for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH). |
References
- 1. benchchem.com [benchchem.com]
- 2. jgtps.com [jgtps.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 6. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride, a substituted piperazine of interest in pharmaceutical development. The protocols herein are designed to establish the identity, purity, and solid-state properties of the molecule, ensuring data integrity for research and regulatory purposes. We will detail methodologies spanning spectroscopic, chromatographic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a framework for method development and validation. While specific data for this exact molecule is not widely published, the protocols are derived from established methods for analogous piperazine derivatives and hydrochloride salts, providing a robust starting point for laboratory implementation.[1][2][3]
Introduction: The Analytical Imperative
Piperazine and its derivatives are a cornerstone of modern medicine, forming the structural basis for a wide range of pharmaceuticals.[4] this compound is a small molecule featuring a substituted piperazine ring, supplied as a dihydrochloride salt to enhance stability and solubility. Rigorous analytical characterization is paramount in the pharmaceutical industry to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API).[2] This involves unequivocally confirming the chemical structure, quantifying its purity, identifying and controlling impurities, and understanding its solid-state properties, which can significantly impact bioavailability and manufacturability.[5]
This application note presents a multi-faceted analytical strategy to achieve a comprehensive characterization profile for this compound.
Overall Analytical Workflow
A logical, phased approach is essential for the characterization of a new chemical entity. The workflow begins with unambiguous identity confirmation, followed by purity assessment, and concludes with an investigation of its solid-state properties.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Part 1: Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are required. The cis configuration of the methyl groups at C2 and C6 relative to each other imposes a specific stereochemical environment that will be reflected in the chemical shifts and coupling constants. The presence of two hydrochloride moieties will protonate the nitrogen atoms, leading to downfield shifts of adjacent protons compared to the free base.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). D₂O is chosen due to the high polarity of the dihydrochloride salt. Add a small amount of a suitable internal standard (e.g., DSS) for referencing.[1]
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Additionally, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended to confirm assignments.
-
Data Analysis:
-
¹H NMR: Expect signals for the three distinct methyl groups and the piperazine ring protons. The N-methyl protons will likely appear as a singlet, while the C-methyl protons will be doublets due to coupling with their adjacent methine proton. The ring protons will exhibit complex splitting patterns.
-
¹³C NMR: Expect signals for all 7 carbon atoms. The chemical shifts will be influenced by the nitrogen atoms and methyl substituents.
-
| Parameter | Setting | Justification |
| Solvent | D₂O | Excellent solubility for hydrochloride salts. |
| Spectrometer | ≥ 400 MHz | Provides necessary resolution for complex spin systems. |
| Experiments | ¹H, ¹³C, COSY, HSQC | Comprehensive structural assignment. |
| Internal Standard | DSS or TSP | Water-soluble reference standard. |
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition.[6][7] Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules like this dihydrochloride salt. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the structure.[8]
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of methanol and water (e.g., 50:50 v/v).
-
Infusion: Infuse the sample directly into the ESI source operating in positive ion mode.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 50-500. The primary ion expected is the protonated free base [M+H]⁺, corresponding to the mass of C₇H₁₆N₂ + H⁺. The dihydrochloride salt will dissociate in solution.
-
MS/MS: Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID).
-
-
Data Analysis:
| Parameter | Setting | Justification |
| Ionization Mode | ESI, Positive | Ideal for protonating the basic nitrogen atoms. |
| Mass Analyzer | TOF or Orbitrap | Provides high mass accuracy required for formula confirmation. |
| Expected Ion [M+H]⁺ | ~m/z 129.14 | Corresponds to the monoisotopic mass of the free base C₇H₁₇N₂⁺. |
Part 2: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for separating and quantifying the main component and any process-related impurities or degradation products.[4] A significant challenge with simple piperazine derivatives is their lack of a strong UV chromophore, making detection difficult.[10]
Strategy A: Direct UV Detection (for Assay and Major Impurities) A reversed-phase HPLC method using low-wavelength UV detection (e.g., 200-215 nm) can be used for assay determination. This approach is simple but may lack the sensitivity for trace-level impurities.
Strategy B: Pre-Column Derivatization (for Trace Impurity Analysis) For sensitive detection of impurities, pre-column derivatization is recommended. A reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine to form a highly UV-active derivative, allowing for detection at higher wavelengths with much greater sensitivity.[4][10]
Figure 2: Pre-column derivatization of the piperazine amine with NBD-Cl for enhanced UV detection.
Protocol: Reversed-Phase HPLC-PDA
-
Instrumentation: An HPLC system equipped with a Photodiode Array (PDA) detector.
-
Sample Preparation:
-
For Assay: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
For Derivatization: Follow a validated procedure, which typically involves reacting a known amount of the sample with an excess of NBD-Cl in a buffered, non-aqueous medium (e.g., borate buffer in acetonitrile) and heating for a set time (e.g., 60°C for 30 minutes) before dilution and injection.[4]
-
-
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18 or C8, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase columns suitable for polar analytes.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | e.g., 5% to 95% B over 20 min | To elute the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Ensures reproducible retention times.[4] |
| Injection Vol. | 10 µL | Standard volume. |
| Detection | Direct: 205 nm; Derivatized: ~340 nm[10] | Wavelength is chosen for maximum absorbance. |
Part 3: Solid-State Characterization
Expertise & Experience: The solid-state form of an API hydrochloride salt can exist in different crystalline (polymorphs) or amorphous forms, which can affect its stability, solubility, and processing.[3][5] A combination of thermal and X-ray techniques is necessary to characterize these properties.
Protocols: PXRD, DSC, and TGA
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To determine the degree of crystallinity and identify the specific crystalline form.
-
Method: A small amount of the powder sample is gently packed onto a sample holder and scanned using a diffractometer (e.g., Cu Kα radiation) over a 2θ range of 2° to 40°. The resulting diffractogram is a fingerprint of the crystalline lattice.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure thermal events, such as melting point, and detect potential polymorphic transitions.
-
Method: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured relative to an empty reference pan.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the presence of residual solvents or water and to assess thermal stability.
-
Method: A sample (5-10 mg) is heated on a sensitive balance at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Weight loss as a function of temperature is recorded.
-
Conclusion
The analytical strategy detailed in this document provides a robust framework for the comprehensive characterization of this compound. By systematically applying NMR and MS for identity, HPLC for purity, and PXRD/DSC/TGA for solid-state properties, researchers can build a complete data package. This ensures a thorough understanding of the molecule, which is a prerequisite for its advancement in any research or drug development program. Each protocol serves as a self-validating system, where the orthogonal nature of the techniques provides confidence in the final results.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: ¹H and ¹³C NMR Spectroscopic Analysis for the Structural and Stereochemical Characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure and stereochemistry in solution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of cis-1,2,6-trimethylpiperazine dihydrochloride. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectra. The focus is on leveraging chemical shifts, spin-spin coupling, and molecular symmetry to confirm the cis stereochemical configuration of the substituents on the piperazine ring.
Introduction: The Power of NMR in Stereoisomer Differentiation
In pharmaceutical development and chemical synthesis, the precise control and verification of stereochemistry are critical, as different stereoisomers can exhibit vastly different biological activities. NMR spectroscopy serves as a cornerstone for this analysis by providing a detailed picture of the chemical environment of each NMR-active nucleus, primarily ¹H and ¹³C.[3][4]
The magnetic environment of a nucleus is exquisitely sensitive to its spatial orientation within the molecule. Factors such as bond angles, dihedral angles, and through-space proximity to other functional groups directly influence the nucleus's resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling).[5] This sensitivity allows NMR to distinguish between diastereomers, such as the cis and trans isomers of a substituted cyclic system, which often yield distinctly different spectra.[6][7] For cis-1,2,6-trimethylpiperazine, the relative orientation of the three methyl groups dictates the symmetry of the molecule and the magnetic equivalence of the ring protons and carbons, providing a unique spectral fingerprint.
Experimental Methodology
A robust and reproducible NMR analysis begins with meticulous sample preparation and the selection of appropriate data acquisition parameters. The protocols outlined below are designed to ensure high-quality, reliable data.
Protocol: Sample Preparation
The dihydrochloride salt of the target compound is highly polar and readily soluble in water. Therefore, deuterium oxide (D₂O) is the solvent of choice. The use of a deuterated solvent is essential to avoid overwhelming the analyte signals with a large solvent signal in ¹H NMR.[8]
Materials:
-
This compound
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-quality 5 mm NMR tubes
-
Volumetric pipette or micropipette
-
Vortex mixer
-
Pasteur pipette with glass wool (for filtration, if necessary)
-
Internal Standard (optional): 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or Trimethylsilylpropanoic acid (TSP) for chemical shift referencing in D₂O.
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-30 mg for ¹³C NMR and place it in a clean, dry vial. Higher concentrations are required for the less sensitive ¹³C nucleus.[9][10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial using a calibrated pipette. This volume ensures an optimal sample height of about 4-5 cm within the NMR tube.[9]
-
Dissolution: Tightly cap the vial and vortex thoroughly to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Filtration (if required): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. Particulates can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[10]
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. They should be adjusted as necessary based on the specific instrument and sample concentration.
Caption: General workflow for NMR analysis.
Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz)
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 or equivalent | Standard 30° pulse for routine qualitative and quantitative analysis. |
| Spectral Width | 12-16 ppm | Covers the full range of expected proton chemical shifts. |
| Acquisition Time (AQ) | ~3-4 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 5 seconds | Allows for nearly complete T1 relaxation, crucial for accurate integration.[11] |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise (S/N) with the specified sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Table 2: Recommended ¹³C NMR Acquisition Parameters (100 MHz)
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 or equivalent | Standard 30° pulse with proton decoupling to simplify the spectrum to singlets. |
| Spectral Width | 220-240 ppm | Covers the full range of expected carbon chemical shifts.[12] |
| Acquisition Time (AQ) | ~1-2 seconds | Standard for ¹³C acquisition. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for qualitative ¹³C spectra. |
| Number of Scans (NS) | 256-1024 | A higher number of scans is needed due to the low natural abundance and sensitivity of the ¹³C nucleus. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Spectral Interpretation and Structural Analysis
The key to confirming the cis stereochemistry lies in analyzing the number of unique signals and their coupling patterns, which are a direct consequence of the molecule's symmetry. In its preferred chair conformation, a C₂ symmetry axis passes through the N1-N4 bond axis, rendering the two halves of the molecule equivalent.
Caption: Structure of cis-1,2,6-Trimethylpiperazine with proton and carbon labeling.
Expected ¹H NMR Spectrum
Due to the C₂ symmetry, the following equivalences are expected:
-
The methyl groups at C2 and C6 are equivalent.
-
The protons at C2 and C6 (H₂) are equivalent.
-
The axial protons at C3 and C5 (H₃ₐₓ) are equivalent.
-
The equatorial protons at C3 and C5 (H₃ₑ₁) are equivalent.
This symmetry results in a simplified spectrum with only 5 distinct proton signals. The protonation of the nitrogen atoms in the dihydrochloride salt causes a significant downfield shift for all adjacent protons (α-protons).
Signal-by-Signal Analysis:
-
N-CH₃ (H₁): This signal is expected to be a singlet as there are no adjacent protons to couple with. Its integration will correspond to 3 protons.
-
C2/C6-CH₃ (H₇): This signal will appear as a doublet, as it is coupled to the single adjacent proton (H₂). Its integration will be 6 protons.
-
C2/C6-H (H₂): This proton is coupled to the three protons of the adjacent methyl group (H₇) and the two protons on the adjacent methylene group (H₃ₐₓ and H₃ₑ₁). This will result in a complex multiplet. Its integration will correspond to 2 protons.
-
C3/C5-H₃ₐₓ and H₃ₑ₁: These two protons on the same carbon are diastereotopic and thus chemically non-equivalent. They will appear as two separate multiplets. Each will integrate to 2 protons. They will exhibit both geminal coupling to each other and vicinal coupling to the proton at C2/C6.
Expected ¹³C NMR Spectrum
With proton decoupling, each unique carbon atom will appear as a single line. The symmetry of the cis isomer means we expect only 4 distinct carbon signals.
-
N-CH₃ (C₁): The methyl group attached to the nitrogen.
-
C2/C6-CH₃ (C₇): The two equivalent methyl groups on the ring.
-
C2/C6 (C₂): The two equivalent methine carbons of the ring.
-
C3/C5 (C₃): The two equivalent methylene carbons of the ring.
Data Summary
The following table summarizes the predicted NMR data for this compound in D₂O. Chemical shifts (δ) are estimates based on piperazine derivatives and general substituent effects and may vary depending on concentration and pH.[13]
Table 3: Predicted ¹H and ¹³C NMR Data
| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Integration (¹H) / Description (¹³C) |
|---|---|---|---|---|
| N-CH₃ | ¹H (H₁) | ~3.0 - 3.2 | s (singlet) | 3H |
| C2/C6-CH₃ | ¹H (H₇) | ~1.4 - 1.6 | d (doublet) | 6H |
| C2/C6-H | ¹H (H₂) | ~3.5 - 3.8 | m (multiplet) | 2H |
| C3/C5-H (ax & eq) | ¹H (H₃) | ~3.3 - 3.7 | 2 x m (multiplets) | 4H (2H each) |
| N-CH₃ | ¹³C (C₁) | ~45 - 48 | Singlet | N-Methyl Carbon |
| C2/C6-CH₃ | ¹³C (C₇) | ~15 - 18 | Singlet | Ring Methyl Carbons |
| C2/C6 | ¹³C (C₂) | ~58 - 62 | Singlet | Ring Methine Carbons |
| C3/C5 | ¹³C (C₃) | ~48 - 52 | Singlet | Ring Methylene Carbons |
Note: The N-H protons are exchanged with deuterium from the D₂O solvent and are therefore not observed.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural and stereochemical elucidation of this compound. By carefully preparing the sample and acquiring high-quality spectra, one can analyze the number of signals, their chemical shifts, multiplicities, and integrations. The observed spectral pattern, particularly the number of unique signals (5 for ¹H, 4 for ¹³C), is a direct and unambiguous confirmation of the C₂ symmetry inherent to the cis isomer. This application note serves as a robust framework for scientists performing similar analyses, ensuring data integrity and confident structural assignment.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 4. azolifesciences.com [azolifesciences.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. organomation.com [organomation.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of cis-1,2,6-Trimethylpiperazine Dihydrochloride
Introduction
Cis-1,2,6-Trimethylpiperazine dihydrochloride is a substituted piperazine derivative of interest in pharmaceutical research and development. As with any potential drug candidate or chemical entity, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. Mass spectrometry (MS), owing to its high sensitivity, selectivity, and ability to provide structural information, stands as an indispensable tool for the comprehensive analysis of such compounds.[1][2] This document provides a detailed guide to the mass spectrometric techniques applicable to this compound, offering in-depth protocols and the scientific rationale behind the methodological choices. The target audience for this guide includes researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of small molecule therapeutics.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆N₂ · 2HCl | Fluorochem |
| CAS Number | 1195782-28-5 | Fluorochem |
| Molecular Weight | 201.14 g/mol (dihydrochloride salt) | ChemScene |
| Structure | C[C@@H]1CNC--INVALID-LINK--N1C.Cl.Cl | Fluorochem |
| Appearance | Solid | Sigma-Aldrich |
The presence of two nitrogen atoms in the piperazine ring suggests that the molecule is basic and will readily accept a proton, making it highly suitable for positive ion mode mass spectrometry.
Strategic Approach to Mass Spectrometry Method Development
Our analytical strategy is bifurcated into two main stages: initial characterization and quantitative analysis. The initial phase focuses on confirming the molecular weight and elucidating the fragmentation pattern, while the second phase establishes a validated method for accurate and precise quantification.
Caption: A two-phased workflow for the mass spectrometric analysis of this compound.
Part 1: Structural Characterization and Ionization Optimization
The initial step involves the direct infusion of a standard solution of this compound into the mass spectrometer to determine the optimal ionization conditions and to obtain high-resolution mass and fragmentation data.
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[3] Given that cis-1,2,6-Trimethylpiperazine is a basic amine, it is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode of ESI.[4][5] This makes ESI the primary choice for this analyte.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[6][7] While likely effective, ESI is anticipated to provide superior sensitivity for this particular molecule due to its inherent basicity. APCI could be considered as a secondary option if matrix effects become problematic with ESI.[8]
Experimental Protocol: Direct Infusion Analysis
-
Sample Preparation:
-
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements.[2]
-
-
Infusion Parameters:
-
Flow Rate: 5-10 µL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Sheath Gas and Auxiliary Gas Flow Rates: Optimize for stable spray.
-
Capillary Temperature: 250 - 300 °C.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
Expected Results and Interpretation
The full scan mass spectrum is expected to show a prominent ion corresponding to the protonated free base of cis-1,2,6-Trimethylpiperazine. The molecular weight of the free base (C₇H₁₆N₂) is 128.1313 g/mol . Therefore, the expected protonated molecule [M+H]⁺ should be observed at m/z 129.1391. High-resolution mass spectrometry will allow for the confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Understanding the fragmentation pattern is crucial for developing selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM).
Experimental Protocol: MS/MS Analysis
-
Instrumentation:
-
A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) is required.[11]
-
-
Method:
-
Select the [M+H]⁺ ion (m/z 129.1) as the precursor ion for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.
-
Predicted Fragmentation Pathway
The fragmentation of piperazine derivatives typically involves the cleavage of the C-N bonds within the ring structure.[12][13]
Caption: Proposed fragmentation pathway for protonated cis-1,2,6-Trimethylpiperazine.
The resulting product ions can be used to confirm the structure and to set up a highly selective MRM method for quantification.
Part 2: Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
For accurate quantification in complex matrices, coupling liquid chromatography with mass spectrometry is the gold standard.[14][15]
Chromatographic Method Development
Given that cis-1,2,6-Trimethylpiperazine is a small, polar, and basic compound, a standard reversed-phase C18 column may not provide adequate retention.[16] Therefore, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column would be more appropriate.[17]
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica, amide, or cyano phase) or a mixed-mode column with cation-exchange properties.[16][17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions (MRM Mode):
-
Ionization Source: ESI, positive ion mode.
-
MRM Transitions:
-
Select at least two to three of the most intense and specific fragment ions from the MS/MS experiment. For example:
-
129.1 -> 114.1 (Quantifier)
-
129.1 -> 86.1 (Qualifier)
-
-
-
Optimize collision energies and other ion source parameters for each transition.
-
Method Validation
A quantitative method must be validated to ensure its reliability.[18][19] The validation should be performed in accordance with regulatory guidelines such as those from the ICH or FDA.[20][21][22]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte.[20][21] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% at the LLOQ, and ≤ 10% for other concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Sample Preparation for Different Matrices
The choice of sample preparation technique depends on the complexity of the sample matrix.[9][23][24][25]
-
For Drug Substance (Bulk Powder):
-
Accurately weigh the sample.
-
Dissolve in a suitable solvent (e.g., water/methanol).
-
Dilute to the working concentration range of the calibration curve.
-
Filter through a 0.22 µm filter before injection.[9]
-
-
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the sample, vortex, and centrifuge to pellet the proteins.[9]
-
Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to extract the analyte from the aqueous biological fluid.
-
Solid-Phase Extraction (SPE): Use a sorbent to retain the analyte while interferences are washed away. This is often the most effective technique for achieving high sensitivity and removing matrix effects.
-
Conclusion
The mass spectrometry techniques outlined in this application note provide a robust framework for the comprehensive analysis of this compound. The use of high-resolution mass spectrometry enables unambiguous identification, while a validated LC-MS/MS method offers a sensitive and selective approach for quantification. The choice of HILIC or mixed-mode chromatography is critical for retaining this polar compound. By following these protocols, researchers and drug development professionals can obtain reliable and accurate data to support their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. organomation.com [organomation.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. benchchem.com [benchchem.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 17. tandfonline.com [tandfonline.com]
- 18. wjarr.com [wjarr.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. scielo.br [scielo.br]
- 22. fda.gov [fda.gov]
- 23. clinicalpub.com [clinicalpub.com]
- 24. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 25. MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the X-ray Crystallography of cis-Substituted Piperazine Dihydrochloride Derivatives
Foreword for the Researcher
The precise determination of three-dimensional molecular structures is a cornerstone of modern drug discovery and development. Piperazine scaffolds, in particular, are prevalent in a vast array of pharmacologically active agents, and understanding their conformational intricacies is paramount for elucidating structure-activity relationships (SAR). This guide provides a comprehensive overview of the principles and methodologies for the single-crystal X-ray diffraction analysis of cis-substituted piperazine dihydrochloride derivatives.
While the specific crystal structure for cis-1,2,6-trimethylpiperazine dihydrochloride is not publicly available at the time of this writing, the protocols and insights detailed herein are drawn from extensive experience with analogous small molecule hydrochlorides and substituted piperazines.[1][2][3][4][5] This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully crystallize and structurally characterize these important classes of compounds.
The Significance of Stereochemistry in Piperazine Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, typically adopts a chair conformation. The orientation of substituents on this ring—whether axial or equatorial—profoundly influences the molecule's shape, polarity, and ability to interact with biological targets. The cis configuration, where substituents on the same side of the ring, imposes specific steric and electronic constraints that are crucial to its pharmacological profile. Dihydrochloride salts of these amines are often employed to enhance solubility and crystallinity. X-ray crystallography provides an unambiguous method to determine the absolute stereochemistry and solid-state conformation of these molecules.[2][6]
Synthetic Pathway and Purification
A common route for the synthesis of substituted piperazines involves the reductive amination of appropriate precursors. For a molecule like cis-1,2,6-trimethylpiperazine, a plausible synthetic approach would be the catalytic hydrogenation of a corresponding pyrazine or the reductive cyclization of a dioxime.[7]
Following synthesis, rigorous purification is essential for obtaining high-quality crystals. Recrystallization is a powerful technique for purifying solid organic compounds.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For hydrochloride salts, polar solvents such as ethanol, methanol, or aqueous mixtures are often effective.
Protocol 2.1: Recrystallization of a cis-Substituted Piperazine Dihydrochloride
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol/water mixtures). The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
Dissolution: In a suitable flask, dissolve the crude piperazine dihydrochloride in a minimal amount of the chosen hot solvent. Stir continuously to ensure complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and hindering single crystal growth.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is paramount for the growth of large, well-ordered single crystals. The flask can be loosely covered to prevent rapid evaporation of the solvent.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.
-
Seeding: Introduce a tiny, previously formed crystal of the pure compound into the supersaturated solution.
-
Reducing Temperature: Further cool the solution in an ice bath or refrigerator.
-
-
Isolation and Drying: Once a sufficient crop of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.
Growing Diffraction-Quality Single Crystals
The success of an X-ray crystallography experiment hinges on the quality of the single crystal. Several techniques can be employed to grow crystals suitable for diffraction.
Protocol 3.1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified piperazine dihydrochloride in a suitable solvent.
-
Transfer the solution to a clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
Protocol 3.2: Vapor Diffusion
-
Dissolve the compound in a solvent in which it is readily soluble (the "well solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant" or "anti-solvent").
-
Over time, the vapor from the anti-solvent will diffuse into the well solvent, gradually reducing the solubility of the compound and promoting crystallization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: General workflow for growing single crystals.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected.
Protocol 4.1: Data Collection Parameters
-
Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.
-
Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.
-
X-ray Source: Utilize a diffractometer equipped with a suitable X-ray source, such as a sealed tube with a molybdenum or copper target, or a more intense microfocus source.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms are then determined, and the structural model is refined against the experimental data.
dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: Workflow for crystal structure determination.
Key Steps in Structure Solution and Refinement:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined using least-squares methods to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.
A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, Olex2, and the Bruker APEX suite.
Data Presentation and Interpretation
The final results of an X-ray crystallography study are typically presented in a table summarizing the crystallographic data and refinement statistics.
Table 1: Example Crystallographic Data for a Substituted Piperazine Derivative
| Parameter | Value |
| Chemical formula | CxHyCl2N2 |
| Formula weight | M |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | a-value |
| b (Å) | b-value |
| c (Å) | c-value |
| β (°) | β-value |
| Volume (ų) | V |
| Z | 4 |
| Density (calculated) (g/cm³) | ρ |
| Absorption coefficient (mm⁻¹) | μ |
| F(000) | F(000) |
| Crystal size (mm³) | dimensions |
| Theta range for data collection (°) | θ range |
| Reflections collected | total |
| Independent reflections | unique [R(int) = value] |
| Goodness-of-fit on F² | GOF |
| Final R indices [I > 2σ(I)] | R1, wR2 |
| R indices (all data) | R1, wR2 |
Note: The values in this table are placeholders and would be replaced with actual experimental data.
The refined crystal structure provides a wealth of information, including:
-
Bond lengths and angles: These can reveal details about the electronic structure of the molecule.
-
Torsional angles: These define the conformation of the piperazine ring and its substituents.
-
Intermolecular interactions: Hydrogen bonds and other non-covalent interactions that dictate the crystal packing can be identified.
Conclusion
The X-ray crystallographic analysis of cis-substituted piperazine dihydrochloride derivatives is an indispensable tool for unequivocally determining their three-dimensional structure. The protocols and methodologies outlined in this guide provide a robust framework for researchers to successfully crystallize these compounds and obtain high-quality structural data. This information is critical for advancing our understanding of their structure-activity relationships and for the rational design of new therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,2,6-Trimethylpiperazine Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,2,6-trimethylpiperazine dihydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side product formation during the synthesis process. Our approach is grounded in established reaction mechanisms and validated analytical techniques to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield of the desired cis-isomer. A common and logical synthetic pathway involves three key stages:
-
Formation of the Piperazine Ring: Reductive amination and cyclization of a suitable precursor, typically diisopropanolamine, to form 2,6-dimethylpiperazine. This step is critical for establishing the core heterocyclic structure.
-
N-Methylation: Introduction of the methyl group at the N-1 position of the piperazine ring, yielding 1,2,6-trimethylpiperazine.
-
Salt Formation: Conversion of the free base to the more stable dihydrochloride salt.
Each of these stages presents unique challenges and potential for the formation of side products. This guide will dissect each step, providing insights into the causality of these issues and offering practical solutions.
Visualizing the Synthetic Pathway and Side Product Formation
To provide a clear overview, the following diagram illustrates the main synthetic route and the points at which common side products can emerge.
Caption: Synthetic pathway and potential side product formation.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that may arise during the synthesis of this compound.
Part 1: Formation of the 2,6-Dimethylpiperazine Ring
Question 1: My reaction to form 2,6-dimethylpiperazine resulted in a low yield of the desired cis-isomer and a significant amount of the trans-isomer. How can I improve the stereoselectivity?
Answer:
The formation of a mixture of cis- and trans-2,6-dimethylpiperazine is a common outcome in the reductive cyclization of diisopropanolamine. The trans-isomer is often the major byproduct.[1] Several factors influence the stereoselectivity of this reaction:
-
Solvent Choice: The use of an organic solvent, such as aromatic hydrocarbons (e.g., toluene, xylene), has been shown to favor the formation of the cis-isomer.[1]
-
Catalyst: The choice of hydrogenation catalyst can impact the isomer ratio. Nickel-based catalysts are commonly employed.[2]
-
Temperature and Pressure: These reaction parameters should be carefully optimized. Higher temperatures (above 180°C) can sometimes be used to partially isomerize the trans-isomer back to the cis-isomer in the presence of a catalyst.[1]
Troubleshooting Protocol: Improving cis-Isomer Selectivity
-
Solvent System: If you are running the reaction neat or in a polar solvent, switch to an aromatic hydrocarbon like toluene.
-
Catalyst Screening: Experiment with different hydrogenation catalysts (e.g., Raney Nickel, palladium on carbon).
-
Temperature Profile: After the initial reaction, consider a higher temperature phase to encourage isomerization of the trans- to the cis-isomer. Monitor the reaction progress by GC to find the optimal time and temperature.
-
Purification: The most effective method to obtain pure cis-2,6-dimethylpiperazine is through fractional crystallization. The cis-isomer is typically less soluble in organic solvents and will crystallize out, leaving the trans-isomer in the mother liquor.[1]
Question 2: Besides the trans-isomer, I'm observing other unexpected peaks in my GC-MS analysis of the crude 2,6-dimethylpiperazine. What could these be?
Answer:
During the reductive amination and cyclization process, other isomeric piperazines can form, most notably 2,5-dimethylpiperazine isomers (cis and trans) .[1] The formation of these isomers is dependent on the starting materials and reaction conditions.
Identification and Mitigation:
-
GC-MS Analysis: Utilize a robust GC method with a suitable column (e.g., a mid-polarity column) to achieve good separation of all four possible dimethylpiperazine isomers. The mass spectra of these isomers will be very similar, so retention time is the primary identifier.
-
Reaction Control: Precise control over temperature and pressure can help minimize the formation of these side products.
-
Starting Material Purity: Ensure the purity of your diisopropanolamine starting material, as impurities can lead to a wider range of side products.
Part 2: N-Methylation of cis-2,6-Dimethylpiperazine
Question 3: After the N-methylation step using the Eschweiler-Clarke reaction, my product is contaminated with unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete methylation is a common issue. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is generally efficient for N-methylation.[3] However, several factors can lead to an incomplete reaction:
-
Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A molar ratio of at least 2:2 of formaldehyde and formic acid to each secondary amine group is recommended.[4]
-
Reaction Time and Temperature: The reaction typically requires heating to drive it to completion and to facilitate the decomposition of the formic acid to generate the reducing agent in situ and evolve carbon dioxide.[3]
-
pH: The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions provided by the formic acid.
Troubleshooting Protocol: Ensuring Complete Methylation
-
Reagent Stoichiometry: Increase the molar excess of formaldehyde and formic acid.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Temperature Control: Ensure the reaction is heated sufficiently (typically near reflux) to drive the reaction forward.
Question 4: I'm observing a byproduct with a higher molecular weight than my desired product after N-methylation. What is it and how can I avoid it?
Answer:
While the Eschweiler-Clarke reaction is known to prevent the formation of quaternary ammonium salts, under certain conditions, over-alkylation can occur, especially if alternative alkylating agents are used.[3] However, with the Eschweiler-Clarke reaction, a more likely higher molecular weight byproduct could be an N-formyl species, an intermediate in the reaction.
Identification and Mitigation:
-
Mass Spectrometry: The mass spectrum of an N-formyl byproduct would show a mass increase of 28 amu (from the -CHO group) compared to the starting material.
-
Reaction Conditions: Ensure sufficient formic acid is present to act as the reducing agent to convert the formyl intermediate to the methyl group. Prolonged reaction times at the appropriate temperature will favor the final methylated product.
Part 3: Formation of the Dihydrochloride Salt
Question 5: The final dihydrochloride salt has a broad melting point and appears to be hygroscopic. What could be the cause?
Answer:
A broad melting point and hygroscopicity often indicate the presence of impurities or an incorrect stoichiometry of the salt.
-
Incomplete Salt Formation: If an insufficient amount of hydrochloric acid is used, a mixture of the monohydrochloride and dihydrochloride salts , or even some free base, may be present. This will result in a broad melting point.
-
Residual Solvents: Incomplete removal of the solvent used for precipitation (e.g., isopropanol, ethanol) can lead to a lower and broader melting point.
-
Hygroscopicity: Piperazine and its salts can be hygroscopic, readily absorbing moisture from the air.[5] This can also affect the physical properties of the final product.
Troubleshooting Protocol: Obtaining a Pure Dihydrochloride Salt
-
Stoichiometry: Carefully add a slight excess of a standardized solution of hydrochloric acid (e.g., 2.1 equivalents) to a solution of the purified cis-1,2,6-trimethylpiperazine free base.
-
Solvent Choice: Use a solvent in which the dihydrochloride salt is poorly soluble to ensure good precipitation (e.g., isopropanol, acetone, or diethyl ether).
-
Drying: Dry the final product thoroughly under vacuum at an elevated temperature to remove any residual solvents and absorbed water.
-
Storage: Store the final product in a desiccator or under an inert atmosphere to prevent moisture absorption.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to distinguish between the cis and trans isomers of 1,2,6-trimethylpiperazine?
A1: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for separating and identifying these isomers. The cis and trans isomers will have nearly identical mass spectra, but they will exhibit different retention times on a suitable GC column (e.g., a 5% phenyl-methylpolysiloxane column). High-performance liquid chromatography (HPLC) can also be developed for this separation, often requiring a chiral or specialized stationary phase for optimal resolution.[6][7]
Q2: Can I use other methylating agents besides formaldehyde and formic acid?
A2: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used. However, these reagents are more prone to causing over-methylation, leading to the formation of quaternary ammonium salts as a significant side product. The Eschweiler-Clarke reaction is often preferred for its selectivity in forming the tertiary amine without this side reaction.[3]
Q3: How can I confirm the stereochemistry of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The proton and carbon chemical shifts, as well as the coupling constants of the ring protons, will be different for the cis and trans isomers. 2D NMR techniques like NOESY can also be used to determine the spatial relationships between the methyl groups and the ring protons, confirming the cis configuration.
Q4: Is it necessary to isolate the cis-2,6-dimethylpiperazine intermediate before N-methylation?
A4: While it is possible to perform the N-methylation on the mixture of cis and trans isomers and then attempt to separate the final trimethylated products, it is generally more efficient and leads to a purer final product if the cis-2,6-dimethylpiperazine is isolated first. The separation of the trimethylated isomers can be more challenging than the separation of the dimethylated precursors.
Data Summary Table
| Compound | Common Side Products | Formation Mechanism | Recommended Analytical Technique |
| 2,6-Dimethylpiperazine | trans-2,6-Dimethylpiperazine | Non-stereoselective cyclization | GC-MS, HPLC |
| 2,5-Dimethylpiperazine isomers | Alternative cyclization pathway | GC-MS | |
| cis-1,2,6-Trimethylpiperazine | Unreacted cis-2,6-Dimethylpiperazine | Incomplete N-methylation | GC-MS, TLC |
| Quaternary Ammonium Salt | Over-methylation (less common with Eschweiler-Clarke) | Mass Spectrometry, NMR | |
| N-formyl species | Incomplete reduction in Eschweiler-Clarke | Mass Spectrometry | |
| This compound | Monohydrochloride Salt | Incomplete salt formation | Titration, Elemental Analysis |
| Residual Solvents | Incomplete drying | NMR, Thermogravimetric Analysis (TGA) |
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Optimizing Reaction Yield for cis-1,2,6-Trimethylpiperazine Dihydrochloride
Welcome to the technical support center for the synthesis and optimization of cis-1,2,6-Trimethylpiperazine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to maximize yield, ensure stereochemical purity, and troubleshoot common issues encountered during the synthesis of this valuable piperazine derivative. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Overview: A Validated Synthetic Approach
The most reliable and scalable synthesis of this compound begins with commercially available or synthesized cis-2,6-dimethylpiperazine. The key transformation is the selective N-methylation of one of the secondary amines. For this, the Eschweiler-Clarke reaction is a superior method as it is high-yielding, uses inexpensive reagents, and inherently prevents over-alkylation to form quaternary ammonium salts.[1][2] The final step involves the formation of the dihydrochloride salt to ensure stability and facilitate purification.
The overall workflow is summarized below.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide & FAQs
This section addresses the most common questions and challenges encountered during the synthesis.
Q1: My overall yield is consistently low. What are the primary causes and how can I troubleshoot this?
Low yield is a multifaceted problem that can arise from the methylation reaction itself, product loss during workup, or inefficient purification. A systematic approach is crucial for diagnosis.
Causality Analysis:
-
Incomplete Methylation: Suboptimal reaction conditions (temperature, time, reagent stoichiometry) can lead to unreacted starting material. The Eschweiler-Clarke reaction is driven by the irreversible loss of CO2, but requires sufficient thermal energy to proceed efficiently.[1]
-
Starting Material Quality: The purity of your cis-2,6-dimethylpiperazine is paramount. The presence of the trans-isomer will lead to the formation of the corresponding trans-product, which may be difficult to separate and will lower the yield of the desired cis-isomer.
-
Workup & Isolation Losses: The free base product, cis-1,2,6-trimethylpiperazine, has some aqueous solubility. During the basification and extraction steps, product can be lost to the aqueous phase if the extraction is not performed thoroughly.
-
Inefficient Salt Precipitation: The final step, precipitating the dihydrochloride salt, is critical for both yield and purity. Improper solvent choice or concentration can result in incomplete precipitation or the formation of an oil.
Troubleshooting Workflow:
Caption: Systematic troubleshooting workflow for diagnosing and fixing low yield issues.
Q2: I'm concerned about stereochemistry. How do I ensure I am making the cis-isomer?
This is an excellent question. The stereochemistry of the final product is almost exclusively determined by the stereochemistry of your starting material, cis-2,6-dimethylpiperazine .
Expert Insight: The C2 and C6 stereocenters are not affected by the N-methylation reaction conditions of the Eschweiler-Clarke or standard reductive amination procedures.[1] Therefore, achieving high stereochemical purity in the final product is a matter of starting material sourcing and verification.
-
Sourcing: Procure high-purity cis-2,6-dimethylpiperazine (typically >98%). The trans-isomer is a common impurity.
-
Synthesis: If synthesizing the precursor, methods starting from diisopropanolamine can be optimized to favor the cis isomer.[3][4] Japanese patent JP3443583B2 describes a method where reacting diisopropanolamine with ammonia in an organic solvent like toluene improves the selectivity for the cis isomer, which can then be purified by crystallization.[4]
-
Verification: Before starting the methylation, confirm the purity and stereochemistry of your cis-2,6-dimethylpiperazine batch using 1H NMR. The relative simplicity of the spectrum for the C2-symmetric cis-isomer is a key indicator.
Q3: What are the best practices for optimizing the Eschweiler-Clarke N-methylation step?
The Eschweiler-Clarke reaction is robust, but fine-tuning the parameters is key to maximizing conversion and minimizing side products. The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[1][5]
Table 1: Optimized Reaction Parameters for N-Methylation
| Parameter | Recommended Value | Rationale & Expert Notes |
|---|---|---|
| Molar Ratio (Amine:CH₂O:HCOOH) | 1 : 1.5 : 2.0 | A slight excess of formaldehyde ensures complete iminium ion formation. Excess formic acid serves as both the hydride source and an acidic medium to promote the reaction.[6] Using a large excess is unnecessary and complicates the workup. |
| Temperature | 90 - 100 °C | The reaction is typically performed at or near the boiling point of water.[1] This temperature is required to drive the decarboxylation of the formic acid-derived intermediate, which makes the reaction irreversible. |
| Reaction Time | 4 - 8 hours | Monitor by TLC or LC-MS until the starting amine spot is consumed. The product (tertiary amine) will be less polar than the starting material (secondary amine). |
| Order of Addition | Add amine to formaldehyde/formic acid mixture | While various orders of addition are reported, adding the amine to the pre-mixed reagents can help control the initial exotherm.[6] |
Detailed Experimental Protocol: N-Methylation
-
To a round-bottom flask equipped with a reflux condenser, add formic acid (2.0 eq.) and aqueous formaldehyde (37% w/w, 1.5 eq.).
-
Slowly add cis-2,6-dimethylpiperazine (1.0 eq.) to the mixture with stirring. An initial exotherm may be observed.
-
Heat the reaction mixture to 95 °C in an oil bath. Vigorous evolution of CO₂ gas will be observed.
-
Maintain heating and stirring for 6 hours, or until TLC analysis (e.g., 10% MeOH in DCM with 1% NH₄OH) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The crude product is now ready for workup and purification.
Q4: How do I efficiently purify the product and form the dihydrochloride salt?
Purification of basic amines and their subsequent conversion to hydrochloride salts are common points of yield loss. The key is a robust acid-base extraction followed by a carefully controlled precipitation.
Expert Insight: Piperazine derivatives are basic and can be challenging to purify via standard silica gel chromatography due to tailing. An extractive workup is often more effective.[7] The dihydrochloride salt is highly polar and crystalline, making its precipitation an excellent method for final purification.[8]
Detailed Protocol: Purification and Salt Formation
-
Workup (Acid-Base Extraction):
-
Cool the crude reaction mixture from the methylation step in an ice bath.
-
Slowly and carefully basify the mixture to pH > 12 by adding 50% aqueous NaOH. Caution: This is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (4 x 50 mL for a 10g scale reaction).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.
-
-
Salt Formation (Precipitation):
-
Dissolve the crude free base oil in a minimal amount of a suitable solvent. Isopropanol (IPA) or diethyl ether are excellent choices.
-
While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2M solution in diethyl ether or generated from acetyl chloride and methanol) until the solution becomes acidic (test with pH paper). A white precipitate should form immediately.
-
Continue stirring for 30 minutes at room temperature, then cool the slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure this compound.
-
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Stereocontrol in cis-1,2,6-Trimethylpiperazine Dihydrochloride Synthesis
Welcome to the technical support center dedicated to the stereoselective synthesis of cis-1,2,6-Trimethylpiperazine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the stereochemical outcome of this important synthetic building block. The piperazine motif is a privileged scaffold in modern pharmaceuticals, and precise control over its substitution pattern is critical for achieving desired biological activity and optimizing pharmacokinetic properties.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Stereocontrol Issues
This section directly addresses the most common problems encountered during the synthesis of cis-1,2,6-trimethylpiperazine, offering causative explanations and actionable protocols for resolution.
Issue 1: Poor cis:trans Diastereoselectivity
Q: My reaction is producing a mixture of cis- and trans-1,2,6-trimethylpiperazine, with a low ratio of the desired cis isomer. What are the likely causes and how can I improve the cis-selectivity?
A: Achieving high cis-diastereoselectivity in the synthesis of 2,6-disubstituted piperazines is a common challenge. The stereochemical outcome is determined during the ring-closing step and/or the reduction of imine intermediates. The predominant synthetic route often involves a reductive cyclization of a dioxime or a related intramolecular reductive amination.[4][5] The formation of the undesired trans isomer typically arises from a lack of facial selectivity in the reduction of a key cyclic imine or enamine intermediate.
Core Causality: Transition State Energetics
The cis:trans ratio is a direct reflection of the energy difference between the diastereomeric transition states leading to each isomer. The key is to manipulate reaction conditions to favor the transition state that yields the cis product. In many cases, the cis isomer arises from the hydrogenation of the C=N bonds from the less sterically hindered face of the ring intermediate.[4]
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Reducing Agent: The nature and steric bulk of the reducing agent are paramount.
-
Explanation: Small, unhindered reducing agents (e.g., NaBH₄) may show poor selectivity. Catalytic hydrogenation (e.g., H₂/Pd-C) can be highly selective but is sensitive to catalyst poisoning and reaction setup. Bulky hydride reagents often provide better steric direction.
-
Troubleshooting Protocol:
-
Switch to a Bulky, Mild Reducing Agent: If using NaBH₄ or a similar reagent, switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is a milder and sterically more demanding reagent, often improving diastereoselectivity in reductive aminations.[6][7]
-
Optimize Catalytic Hydrogenation: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and supports. The reaction is often sensitive to pressure and temperature. A systematic screening is recommended.[4]
-
Consider Transfer Hydrogenation: Reagents like ammonium formate with Pd/C can sometimes offer different and improved selectivity profiles.
-
-
-
Incorrect Reaction Temperature: Temperature directly impacts the equilibrium between competing transition states.
-
Explanation: Higher temperatures provide more energy to the system, making it easier to overcome the activation barrier for the less-favored (trans-forming) transition state. Lowering the temperature amplifies the small energy differences, enhancing selectivity.[8]
-
Troubleshooting Protocol:
-
Perform a temperature screening study. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C).
-
Monitor reaction progress carefully, as lower temperatures will decrease the reaction rate, necessitating longer reaction times.
-
-
-
Inappropriate Solvent Choice: The solvent influences the conformation of the substrate and intermediates.
-
Explanation: Solvent polarity and coordinating ability can stabilize or destabilize key intermediates and transition states. Non-coordinating solvents often allow for more defined transition state geometries.
-
Troubleshooting Protocol:
-
If using a protic solvent like methanol, consider switching to an aprotic solvent such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF), especially when using borohydride-based reagents.[9]
-
Ensure all solvents are anhydrous, as water can interfere with many reducing agents and affect the reaction pathway.
-
-
Data Summary: Effect of Conditions on Diastereoselectivity
The following table summarizes expected trends when optimizing for the cis isomer.
| Parameter | Condition A (Low cis) | Condition B (Improved cis) | Rationale |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ or H₂/Pd-C | Increased steric hindrance or defined catalytic surface favors a single approach trajectory.[7] |
| Temperature | 25 °C to 50 °C | -20 °C to 0 °C | Lower temperature favors the thermodynamically more stable transition state leading to the cis product.[8] |
| Solvent | Methanol / Ethanol | Dichloromethane (DCM) / THF | Aprotic solvents can lead to more organized, less solvated transition states. |
| Additive | None | Acetic Acid (catalytic) | For reductive aminations, acid catalysis ensures efficient formation of the iminium ion intermediate prior to reduction. |
Diagram: Competing Reduction Pathways
References
- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Stability issues of cis-1,2,6-Trimethylpiperazine dihydrochloride under various conditions
Welcome to the technical support center for cis-1,2,6-Trimethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Introduction
This guide provides a framework for identifying and addressing potential stability issues with this compound. It is crucial to perform compound-specific forced degradation studies to understand its unique stability profile.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: I'm observing unexpected peaks in my chromatogram after storing my stock solution of this compound at room temperature for a few days. What could be the cause?
A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Several factors could be at play:
-
Oxidative Degradation: Piperazine and its derivatives can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.[1][2] The degradation rate can be influenced by factors like the presence of dissolved oxygen in your solvent and exposure to light.
-
pH Changes: The pH of your solution can significantly impact the stability of piperazine derivatives.[3] Although the dihydrochloride salt should initially provide an acidic pH, interaction with the solvent or other components in your formulation could alter the pH over time.
-
Solvent-Induced Degradation: The choice of solvent can influence the stability of your compound. While common solvents like water, methanol, and acetonitrile are often used, reactive impurities within the solvent or the inherent properties of the solvent itself could contribute to degradation.
Troubleshooting Steps:
-
Protect from Light and Air: Store your solutions in amber vials to protect them from light. Purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can help minimize oxidative degradation.
-
Control the pH: Measure the pH of your stock solution. If it has shifted, consider using a buffered system to maintain a stable pH. For piperazine derivatives, a slightly acidic to neutral pH is often optimal for stability.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents to minimize the presence of reactive impurities.
-
Temperature Control: While some piperazine derivatives are relatively stable at room temperature, it is always best practice to store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down potential degradation reactions.[4]
Q2: My solid this compound has become clumpy and difficult to weigh accurately. What is happening and how can I prevent it?
A2: This is a classic sign of hygroscopicity, where the compound absorbs moisture from the atmosphere.[5][6] Piperazine and its salts are known to be hygroscopic.[6] This can lead to:
-
Inaccurate Weighing: The absorbed water adds to the weight of the compound, leading to errors in concentration calculations.
-
Physical Changes: Caking and clumping make the powder difficult to handle and dispense.[7]
-
Chemical Degradation: The presence of water can accelerate certain degradation pathways, such as hydrolysis.
Preventative Measures and Solutions:
-
Proper Storage: Always store this compound in a tightly sealed container in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).[8]
-
Controlled Environment: When weighing the compound, do so in a low-humidity environment, such as a glove box or a balance with a draft shield, to minimize exposure to atmospheric moisture.[9]
-
Work Quickly: Minimize the time the container is open to the air.
-
Drying: If the material has already absorbed moisture, it may be possible to dry it in a vacuum oven at a temperature well below its decomposition point. However, prevention is always the better approach.[10]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: While specific degradation products for this molecule are not documented, based on studies of piperazine, potential degradation products could arise from:
-
Oxidation: This can lead to the formation of N-oxides, hydroxylated derivatives, and ring-opened products. Common degradation products of piperazine include ethylenediamine, piperazinone, and N-formylpiperazine.[1][11][12][13]
-
Thermal Degradation: At elevated temperatures, piperazine can undergo ring-opening reactions and form various fragmentation products.[1][14] Methyl substitution can sometimes increase the rate of thermal degradation.[14]
To definitively identify the degradation products of this compound, a forced degradation study followed by analysis using techniques like LC-MS/MS is necessary.[15]
Q2: What are the ideal storage conditions for solid this compound?
A2: Based on the properties of similar compounds, the ideal storage conditions are:
-
Temperature: Store at room temperature or in a refrigerator (2-8 °C) for long-term storage.
-
Atmosphere: Store in a tightly sealed container in a dry environment, preferably in a desiccator, to protect from moisture.[8]
-
Light: Protect from light by storing in an amber glass bottle or in a dark place.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection.[16] For the identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[15] Other techniques that can be employed include:
-
Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to become volatile.[2][17]
-
Thin-Layer Chromatography (TLC): A simple and rapid method for preliminary assessment of purity and degradation.[18]
Quantitative Data Summary
The following table summarizes the general stability of piperazine derivatives under various conditions, which can serve as a starting point for your investigations into this compound.
| Condition | Stressor | General Stability of Piperazine Derivatives | Potential Degradation Products | Reference(s) |
| Thermal | High Temperature (e.g., >100 °C) | Generally stable up to a certain threshold, but degradation can occur at elevated temperatures. Methyl substitution may increase degradation rate. | Ring-opened products, N-formylpiperazine, ammonium | [1][14] |
| Acidic | Low pH (e.g., < 3) | Generally stable as the dihydrochloride salt. | Hydrolysis products (if susceptible) | [15] |
| Basic | High pH (e.g., > 9) | The free base is more susceptible to oxidation and other reactions. | Oxidative degradation products | [3][11][12] |
| Oxidative | Hydrogen Peroxide, Oxygen, Metal Ions | Susceptible to oxidation, especially in the presence of catalysts like copper ions. | N-oxides, piperazinone, ethylenediamine, formate | [1][2][13] |
| Photolytic | UV or Visible Light | Some piperazine derivatives can be light-sensitive. | Photodegradation products (structure-dependent) | [19] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.[15]
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting mixture to identify degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
HPLC-UV system (LC-MS/MS recommended for peak identification)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. If using LC-MS/MS, elucidate the structures of the major degradants.
Visualizations
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: A workflow for troubleshooting the appearance of unexpected peaks in a chromatogram.
Potential Degradation Pathways of Piperazine Derivatives
Caption: General degradation pathways for piperazine derivatives under various stress conditions.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. schaeffer-trading.com [schaeffer-trading.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. reddit.com [reddit.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in cis-1,2,6-Trimethylpiperazine Dihydrochloride
Welcome to the Technical Support Center for cis-1,2,6-Trimethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the analysis of this compound, providing step-by-step guidance to resolve them.
Scenario 1: Unexpected Peaks in Your Chromatogram
Question: I am analyzing a batch of this compound using reverse-phase HPLC and I'm observing several unexpected peaks. How can I identify these impurities?
Answer:
The presence of unexpected peaks in your chromatogram is a common challenge in the analysis of synthesized compounds. These peaks can originate from various sources, including starting materials, byproducts of the synthesis, and degradation products. A systematic approach is crucial for their identification and characterization.
Step-by-Step Troubleshooting Protocol:
-
Hypothesize Potential Impurities Based on the Synthetic Route: A likely synthetic pathway to cis-1,2,6-Trimethylpiperazine involves the cyclization of appropriate precursors to form the cis-2,6-dimethylpiperazine core, followed by N-methylation. Based on this, potential process-related impurities include:
-
Unreacted Starting Materials: Such as cis-2,6-dimethylpiperazine.
-
Stereoisomers: The corresponding trans-1,2,6-Trimethylpiperazine is a common isomeric impurity that can be difficult to separate.
-
Under- or Over-Methylated Species: Incomplete methylation can lead to residual cis-2,6-dimethylpiperazine, while over-methylation is less likely but could lead to quaternary ammonium species.
-
Reagents from Synthesis: Residual reagents or their byproducts from the methylation step (e.g., formaldehyde, formic acid).
-
-
Employ High-Resolution Mass Spectrometry (LC-MS/MS): Couple your HPLC system to a high-resolution mass spectrometer to obtain accurate mass data for each unexpected peak. This will allow you to determine the elemental composition of the impurities and compare them against your hypothesized structures.
-
Perform Co-elution Studies: If you have access to reference standards of potential impurities (e.g., trans-1,2,6-Trimethylpiperazine, cis-2,6-dimethylpiperazine), perform co-elution experiments by spiking your sample with these standards. An increase in the peak area of an existing impurity upon spiking confirms its identity.
-
Optimize Chromatographic Separation: The separation of stereoisomers like cis- and trans-1,2,6-trimethylpiperazine can be challenging.[1][2] Consider the following to improve resolution:
-
Column Selection: Experiment with different stationary phases. A C18 column is a good starting point, but other phases like phenyl-hexyl or cyano columns might offer different selectivity.[3]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., acetonitrile vs. methanol), pH, and gradient slope to improve the separation of closely eluting peaks.
-
Chiral Chromatography: For challenging isomer separations, consider using a chiral stationary phase.
-
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be particularly useful for separating and identifying isomers of piperazine derivatives.[4] The fragmentation patterns in the mass spectra can provide valuable structural information to differentiate between isomers.
Scenario 2: Difficulty in Characterizing a Co-eluting Impurity
Question: I have an impurity that co-elutes with the main peak of this compound, and I cannot resolve it chromatographically. How can I identify this impurity?
Answer:
Co-elution presents a significant analytical hurdle. When chromatographic optimization fails to provide baseline separation, a combination of spectroscopic techniques is necessary for structural elucidation.
Workflow for Characterizing Co-eluting Impurities:
Caption: Workflow for the identification of a co-eluting impurity.
Detailed Steps:
-
Fraction Collection: Use your HPLC system to collect the fraction containing the co-eluting peaks. Multiple collections may be necessary to obtain a sufficient quantity for further analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.[5][6][7]
-
¹H NMR: Will show signals for both the main compound and the impurity. The relative integration of the signals can provide an estimate of the impurity level.
-
¹³C NMR: Provides information about the carbon skeleton of both molecules.
-
2D NMR (COSY, HSQC, HMBC): These experiments will help in assigning the proton and carbon signals and in piecing together the structure of the unknown impurity, even in a mixture.
-
-
Structure Elucidation and Synthesis: Based on the NMR data, propose a structure for the co-eluting impurity. If the proposed structure is novel, a targeted synthesis of this compound will be required to create a reference standard for confirmation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
A1: Based on forced degradation studies of piperazine and its derivatives, the most likely degradation pathways are oxidation and hydrolysis.[8][9][10] Potential degradation products could include:
-
N-Oxides: Oxidation of the tertiary amine nitrogen.
-
Ring-Opened Products: Cleavage of the piperazine ring can lead to various linear amine derivatives.
-
De-alkylation Products: Loss of one or more methyl groups.
-
Products of reaction with excipients: If formulated in a drug product.
To definitively identify degradation products, a forced degradation study should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[9][10][11][12]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study is essential to develop a stability-indicating method.[9][10][11][12] Here is a general protocol:
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours |
| Photolytic Degradation | Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |
After exposure to these conditions, the samples should be analyzed by a suitable analytical method, such as HPLC-MS, to identify and quantify the degradation products.[13]
Q3: What analytical techniques are best suited for routine quality control of this compound?
A3: For routine quality control, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is often sufficient.[14] However, since cis-1,2,6-Trimethylpiperazine lacks a strong chromophore, derivatization with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) may be necessary to achieve the required sensitivity.[14] Alternatively, an HPLC method coupled with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used. For impurity identification and confirmation, LC-MS or GC-MS are the preferred techniques due to their high sensitivity and ability to provide structural information.[4][13][15]
Q4: Where can I find reference standards for potential impurities?
A4: Reference standards for common impurities like cis-2,6-dimethylpiperazine are commercially available from various chemical suppliers.[16][17] For less common or novel impurities, custom synthesis may be required. Several companies specialize in the custom synthesis of pharmaceutical impurities and reference standards.
References
- 1. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ViewArticleDetail [ijpronline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. jocpr.com [jocpr.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. cis-2,6-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 17. cis-2,6-Dimethylpiperazine | LGC Standards [lgcstandards.com]
Technical Support Center: A Guide to Improving the Scalability of cis-1,2,6-Trimethylpiperazine Dihydrochloride Synthesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of cis-1,2,6-trimethylpiperazine dihydrochloride. Our objective is to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges, thereby enhancing the scalability, reproducibility, and efficiency of your synthetic protocols. We will move beyond procedural steps to explore the underlying chemical principles governing common issues, from stereochemical control to final product purification.
Section 1: Foundational Challenges in Scalable Synthesis
The synthesis of C-substituted piperazines, such as the target compound, presents distinct challenges compared to their more common N-substituted counterparts.[1][2] Achieving high diastereoselectivity for the cis isomer, in particular, is a primary obstacle that must be addressed for any scalable process. This section tackles the most common high-level problems encountered during development.
FAQ 1: My synthesis produces a low yield of the desired cis-1,2,6-trimethylpiperazine. What are the primary factors to investigate?
Low yield is a multifaceted issue that can originate from several stages of the synthesis. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Reaction/Low Conversion: The cyclization reaction to form the piperazine ring may be stalling.
-
Causality: Many piperazine syntheses, such as the reaction of a diamine precursor, are equilibrium-driven or kinetically slow.[2][3] Insufficient temperature, reaction time, or inefficient water removal (if it's a condensation byproduct) can lead to low conversion.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like GC-MS or LC-MS to track the consumption of starting materials and the formation of the product over time.[4][5]
-
Temperature & Time Study: Conduct a design of experiments (DoE) to evaluate the impact of higher temperatures or extended reaction times. Be mindful that excessive heat can lead to side reactions or isomerization.
-
Water Removal: If the reaction is a condensation, consider using a Dean-Stark apparatus or adding molecular sieves to drive the equilibrium towards product formation.
-
-
-
Formation of Side Products: Competing reaction pathways can consume starting materials and complicate purification.
-
Causality: Depending on the synthetic route, side reactions can include intermolecular reactions leading to oligomers, or elimination reactions. For instance, in routes involving reductive amination, imine or enamine intermediates can undergo undesired pathways.
-
Troubleshooting:
-
Identify Byproducts: Use LC-MS and NMR to identify the structure of major impurities. Understanding what is being formed provides critical insight into the competing reaction.
-
Adjust Stoichiometry: Re-evaluate the molar ratios of your reactants. For example, in a cyclization, ensuring high dilution can favor the intramolecular reaction over intermolecular polymerization.
-
-
-
Product Loss During Work-up & Purification: The physicochemical properties of piperazines can make isolation challenging.
-
Causality: As a water-soluble base, cis-1,2,6-trimethylpiperazine can be lost during aqueous extractions if the pH is not carefully controlled.[6]
-
Troubleshooting:
-
pH Control: During acid-base extractions to separate the basic product from neutral or acidic impurities, ensure the aqueous layer is made sufficiently basic (pH > 10-11) before re-extracting the free amine into an organic solvent.[7]
-
Alternative Solvents: Screen different organic solvents for extraction to find one with a better partition coefficient for your product.
-
-
Below is a logical workflow for troubleshooting low yield issues.
Caption: A decision-making workflow for diagnosing the root cause of low reaction yields.
Section 2: Stereochemical Control and Isomer Separation
A critical aspect of this synthesis is controlling the stereochemistry to favor the cis isomer. Even with an optimized reaction, the formation of the trans isomer is common.
FAQ 2: My reaction produces a mixture of cis and trans isomers. How can I increase the diastereoselectivity for the cis product?
Controlling the cis/trans ratio is fundamental to developing a scalable and economical process. Several strategies can be employed, targeting either the reaction itself or post-synthesis modification.
Possible Causes & Solutions:
-
Lack of Stereocontrol in Cyclization: The transition state of the ring-forming reaction may not have a strong energetic preference for the cis product.
-
Causality: The formation of the six-membered ring can proceed through different chair-like transition states. The relative energies of these states, dictated by steric interactions of the methyl groups, determine the final isomer ratio.
-
Troubleshooting:
-
Solvent Screening: The polarity of the solvent can influence transition state energies. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dioxane) to identify conditions that favor the desired diastereomer.[6]
-
Catalyst Selection: If a catalyst is used (e.g., in reductive amination or hydrogenation routes), its steric bulk can influence the facial selectivity of the reaction.[8] For instance, hydrogenation of a pyrazine precursor can yield different isomer ratios depending on the catalyst (e.g., PtO₂ vs. Rh/C).[9]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
-
-
-
Post-Synthesis Epimerization: It's possible for the initially formed product to isomerize to a more stable configuration under the reaction or work-up conditions.
-
Causality: Epimerization can occur via reversible ring-opening or through deprotonation/reprotonation at the stereogenic centers (α to a nitrogen atom), especially under harsh acidic or basic conditions.[10]
-
Troubleshooting:
-
Milder Conditions: Evaluate if milder reaction conditions (lower temperature, less harsh pH) can be used to kinetically trap the desired cis isomer and prevent equilibration to the trans form.
-
Photocatalyzed Epimerization: For some piperazine systems, it is possible to use visible-light photocatalysis to deliberately epimerize the less stable isomer into the more stable one, which could be a strategy if the trans isomer is desired.[10]
-
-
FAQ 3: I have a mixture of cis and trans isomers. What are the most effective methods for separation on a large scale?
Separating diastereomers is often a significant challenge in process chemistry. While chromatography is effective at the lab scale, it is often undesirable for large-scale production.
Recommended Separation Techniques:
| Method | Principle | Scalability Considerations |
| Fractional Crystallization | Exploits differences in the solubility and crystal lattice energy between the cis and trans dihydrochloride salts. | Highly scalable and cost-effective. Requires significant process development to identify suitable solvent systems and crystallization conditions. The purity of the isolated isomer depends heavily on the eutectic composition of the mixture.[11] |
| Salt Screening / Formation | The cis and trans free bases may form salts with different acids (e.g., tartaric acid, mandelic acid, acetic acid) that have vastly different crystallization properties, allowing for selective precipitation.[7] | A powerful and scalable technique. Requires screening a library of acids to find one that provides good separation. The desired free base must then be liberated from the salt. |
| Preparative Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Generally considered a last resort for large-scale manufacturing due to high solvent consumption and cost. May be viable for high-value products. Reversed-phase HPLC is often effective.[11] |
Experimental Protocol: Purification via Diacetate Salt Formation
This protocol is adapted from a general method for piperazine purification and can be effective for separating isomers with different packing efficiencies in their salt forms.[7]
-
Dissolution: Dissolve the crude mixture of cis and trans-1,2,6-trimethylpiperazine free base in acetone (approx. 10-20 weight percent).
-
Salt Formation: While stirring vigorously, slowly add 2.2 equivalents of glacial acetic acid.
-
Precipitation: The diacetate salt of one isomer may selectively precipitate. Cool the mixture to 0-5 °C to maximize crystal formation.
-
Isolation: Collect the precipitate by filtration. Wash the filter cake with cold acetone to remove the soluble isomer and other impurities.
-
Analysis: Analyze the filtrate and the solid by GC or NMR to determine the isomeric purity.
-
Liberation of Free Base: The purified diacetate salt can be treated with a strong base (e.g., NaOH) and extracted into an organic solvent to recover the purified free base before conversion to the final dihydrochloride salt.
Section 3: Final Product Isolation and Purification
The final step involves the formation and purification of the this compound salt.
FAQ 4: I am struggling with the final crystallization of the dihydrochloride salt. The product is oily or forms a fine powder that is difficult to filter. What can I do?
Crystallization issues are common, especially at scale. The goal is to find conditions that promote the growth of large, well-defined crystals.
Troubleshooting Crystallization:
-
Solvent System: The choice of solvent is critical.
-
Causality: The ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., MTBE, heptane) is often effective.
-
Solution: Perform a solvent screen. Dissolve the crude salt in a small amount of a polar solvent like methanol or isopropanol at reflux. Slowly add a nonpolar anti-solvent until turbidity is observed. Re-heat to dissolve, then cool slowly.
-
-
Cooling Profile: The rate of cooling directly impacts crystal size.
-
Causality: Rapid cooling (crash cooling) promotes nucleation over crystal growth, leading to fine powders or oils. Slow, controlled cooling allows crystals to grow larger and incorporate fewer impurities.
-
Solution: Implement a programmed cooling ramp. For example, cool from 60 °C to 20 °C over 4-6 hours, followed by a hold period.
-
-
Seeding: Introducing seed crystals can control polymorphism and initiate crystallization.
-
Causality: Seeding provides a template for crystal growth, bypassing the often-unpredictable primary nucleation phase. This leads to more consistent results.
-
Solution: Prepare a small number of seed crystals from a previous successful batch. Add the seeds once the solution is supersaturated (typically after cooling by 10-20 °C from the dissolution temperature).
-
-
Purity of the Material: Impurities can inhibit crystallization.
-
Causality: Residual solvents, starting materials, or side products can interfere with the formation of an ordered crystal lattice.
-
Solution: Ensure the material entering the crystallization step is of high purity. Consider an upstream purification step like a charcoal treatment or a silica plug if necessary.
-
Below is a diagram illustrating the key parameters influencing a successful crystallization process.
Caption: Key factors influencing the success of the final product crystallization.
Section 4: Analytical Methods
Robust analytical methods are essential for confirming the structure, purity, and isomer ratio of the final product.
FAQ 5: How can I definitively confirm the cis stereochemistry of my final product?
While chromatography can separate the isomers, spectroscopic methods are required to assign the correct stereochemical structure.
Recommended Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. In the cis isomer, the two methyl groups at C2 and C6 are in an axial/equatorial relationship in the preferred chair conformation, leading to distinct chemical shifts compared to the trans isomer (which can exist as diequatorial or diaxial conformers).
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is definitive for determining stereochemistry. For the cis isomer, a cross-peak should be observed between the protons of the C2-methyl group and the proton at C6, indicating they are on the same face of the ring.
-
X-ray Crystallography: If a single crystal can be obtained, this method provides unambiguous proof of the relative stereochemistry.[9]
-
Gas Chromatography (GC): A validated GC method can be used for routine analysis of the cis/trans ratio. Different isomers will have different retention times on an appropriate column (e.g., a DB-17).[5]
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: cis-1,2,6-Trimethylpiperazine Dihydrochloride
Welcome to the technical support center for cis-1,2,6-Trimethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Given the specific nature of this substituted piperazine, this resource synthesizes established principles of piperazine chemistry with practical, field-proven troubleshooting strategies. Our goal is to empower you to anticipate, identify, and resolve issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows decreasing purity over time, even under standard storage conditions. What could be the cause?
While this compound is expected to be relatively stable as a salt, several factors could contribute to its degradation.[1] The piperazine ring, although generally stable, can be susceptible to slow oxidative degradation, especially in the presence of trace metal ions or exposure to light and air over extended periods.[2][3] The methyl substituents on the ring may also influence its electronic properties and susceptibility to specific degradation pathways. Phenyl piperazines, for instance, have been noted to degrade after prolonged storage, particularly at room temperature.[1][4]
We recommend the following immediate actions:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Re-characterization: Use a stability-indicating method, such as HPLC-UV or LC-MS, to confirm the loss of the parent compound and identify any new impurity peaks.
Q2: I am observing unexpected peaks in my HPLC chromatogram after subjecting my compound to stress conditions. How can I identify these degradation products?
Identifying unknown peaks is a critical step in understanding the degradation pathway. A systematic approach is essential.
-
Mass Spectrometry (MS) is Key: If you are using an HPLC system with a UV detector, coupling it to a mass spectrometer (LC-MS) is the most direct way to get molecular weight information about the degradants. This is often the first step in proposing a structure.
-
Forced Degradation Study: Perform a systematic forced degradation study to intentionally generate the degradants.[5] This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to produce the degradation products in sufficient quantities for characterization.
-
Fragmentation Analysis (MS/MS): Once you have the molecular weight of a degradant from the initial MS scan, a tandem MS (MS/MS) experiment can provide structural information by breaking the molecule apart and analyzing its fragments.
-
Comparison to Known Piperazine Degradants: The literature on piperazine degradation, particularly in the context of CO2 capture, provides a list of common degradation products such as N-formylpiperazine and various ring-opened species.[6][7] While the trimethyl substitution will alter the exact products, these known compounds provide a valuable starting point for structural elucidation.
Q3: What are the most likely degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented, we can hypothesize based on the known chemistry of piperazines and substituted amines.[8][9] The primary routes of degradation are likely to be oxidation and, under certain conditions, photodegradation.
-
Oxidative Degradation: This is often the most significant pathway for amines.[10] It can be initiated by oxygen, trace metals, or peroxides. Potential oxidative reactions include:
-
N-Oxidation: Formation of an N-oxide at the tertiary nitrogen (N1).
-
Dealkylation: Loss of one of the methyl groups, particularly the one at the N1 position.
-
Ring Opening/Cleavage: More aggressive oxidation can lead to the cleavage of the piperazine ring.[11][12] The positions adjacent to the nitrogen atoms are often susceptible to initial attack.[8]
-
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, potentially leading to radical-mediated reactions and the formation of various byproducts.[3][13]
-
Thermal Degradation: While generally more stable than the free base, the dihydrochloride salt can still degrade at elevated temperatures.[14][15] Degradation may be initiated by the nucleophilic attack of a piperazine molecule on another, leading to oligomerization or ring-opened products.[7]
Below is a conceptual diagram illustrating potential oxidative degradation starting points.
Caption: Hypothesized initial oxidative degradation pathways for cis-1,2,6-Trimethylpiperazine.
Troubleshooting Guides
Guide 1: Inconsistent Results in Bioassays
-
Problem: You observe variability in the biological activity of your compound between different batches or over time.
-
Potential Cause: The active pharmaceutical ingredient (API) may be degrading, leading to a lower concentration of the desired compound and the presence of potentially interfering degradants.
-
Troubleshooting Steps:
-
Purity Check: Immediately analyze the purity of the sample exhibiting anomalous results using a calibrated, stability-indicating HPLC method. Compare this to the certificate of analysis and a freshly prepared standard.
-
Forced Degradation of Standard: Perform a mild forced degradation (e.g., exposure to 3% H₂O₂ for a short period) on a reference standard. Analyze this alongside your sample to see if any of the generated degradant peaks match those in your inconsistent sample.
-
Solvent and Buffer Stability: Ensure that the compound is stable in your assay buffer. Some buffer components can catalyze degradation. Run a time-course experiment where you incubate the compound in the assay buffer and measure its purity at several time points (e.g., 0, 2, 4, 8 hours).
-
Review Sample Handling: Scrutinize the entire sample handling process from stock solution preparation to final dilution. Are stock solutions stored appropriately (frozen, protected from light)? Are they being used past their established stability?
-
Guide 2: Challenges in Analytical Method Development
-
Problem: You are struggling to develop a robust HPLC method for purity determination and are seeing peak tailing, new peaks appearing during analysis, or poor reproducibility.
-
Potential Cause: The compound may be interacting with the stationary phase, or it could be degrading on-column or in the autosampler. Piperazine derivatives can be challenging to analyze chromatographically without proper method optimization.[16]
-
Troubleshooting Steps:
-
Mobile Phase pH: The pKa values of the piperazine nitrogens are critical. Ensure the mobile phase pH is at least 2 units away from the pKa values to maintain a consistent ionization state and good peak shape.
-
Derivatization for UV Detection: The piperazine core lacks a strong chromophore, making low-level detection difficult.[17] Consider derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a derivative with strong UV absorbance.[16]
-
Use of LC-MS Compatible Buffers: If using LC-MS, switch to volatile buffers like ammonium formate or ammonium acetate.
-
Autosampler Stability: To check for degradation in the autosampler, inject the same vial at the beginning and end of a long analytical run. A decrease in the main peak area or an increase in impurity peaks indicates instability under the autosampler conditions (e.g., temperature, solvent).
-
Column Choice: A standard C18 column is a good starting point. However, if peak shape is poor, consider a column with base-deactivated silica or a different stationary phase altogether, such as a mixed-mode or HILIC column.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study. The conditions should be adjusted to achieve 5-20% degradation of the active ingredient.[5]
-
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of an analytical method.
-
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound (in the stock solution solvent) at 80°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by your HPLC-UV/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the mass balance to ensure that the decrease in the parent peak is accounted for by the increase in impurity peaks.
-
Determine the peak purity of the parent peak in the presence of the degradation products using a PDA detector or MS.
-
Protocol 2: HPLC-UV Method for Purity Analysis (with Derivatization)
This protocol is a starting point for analyzing this compound, which has poor UV absorbance.[17]
-
Objective: To quantify the purity of the compound and detect impurities.
-
Instrumentation: HPLC with UV or PDA detector.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Borate buffer (pH 8.0)
-
-
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of your sample in water.
-
In a vial, mix 100 µL of the sample solution, 500 µL of borate buffer (pH 8.0), and 400 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 470 nm (for the NBD-derivative)
-
Injection Volume: 10 µL
-
Data Summary Table
The following table summarizes the typical conditions for forced degradation studies as recommended by regulatory guidelines.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours (heated) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours (heated) | To assess stability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours (RT) | To evaluate susceptibility to oxidation. |
| Thermal (Dry) | 105°C or 20°C above accelerated | 24 - 72 hours | To assess the stability of the solid form to heat. |
| Thermal (Solution) | 80°C | 24 - 72 hours | To assess the stability in solution at high temperatures. |
| Photostability | ICH Q1B compliant chamber | N/A | To determine if the compound is light-sensitive. |
Workflow and Logic Diagram
This diagram illustrates the logical workflow for investigating an unknown degradation product.
Caption: Workflow for the identification and characterization of a degradation product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperazine ring formation by a single-module NRPS and cleavage by an α-KG-dependent nonheme iron dioxygenase in brasiliamide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. benchchem.com [benchchem.com]
- 17. jocpr.com [jocpr.com]
Technical Support Center: cis-1,2,6-Trimethylpiperazine dihydrochloride
A Message from Your Senior Application Scientist
Welcome to the dedicated technical support guide for cis-1,2,6-Trimethylpiperazine dihydrochloride. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting protocols to address a critical, yet often overlooked, property of this compound: its sensitivity to moisture. My goal is to equip you with the expertise to anticipate, diagnose, and resolve issues related to hygroscopicity, ensuring the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: Is this compound sensitive to moisture?
A: Yes. While specific hygroscopicity data for the cis-1,2,6-trimethyl derivative is not extensively published, piperazine and its salts are generally known to be hygroscopic, meaning they readily absorb moisture from the atmosphere[1][2][3]. Hydrochloride salts of amine compounds, in particular, can be quite polar and are prone to attracting water[4]. Supplier safety data sheets consistently recommend storing this compound in a sealed container, away from moisture[5][6].
Q2: What are the consequences of moisture absorption?
A: Moisture absorption can lead to several undesirable physical and chemical changes:
-
Physical Changes: The most immediate effect is often physical. You may observe clumping, caking, or the formation of a gummy or pasty solid, which makes accurate weighing and handling difficult[7].
-
Chemical Degradation: Water can act as a medium for chemical reactions[2]. For a hydrochloride salt, the introduction of water can alter the local pH environment, potentially leading to the disproportionation of the salt back to its less soluble free base form[8][9][10]. This conversion can drastically affect solubility, dissolution rates, and ultimately, the bioavailability and performance of the compound in your assays.
-
Hydrolysis: The presence of water can promote hydrolysis, which could lead to the breakdown of the piperazine ring structure over time, forming various degradation products[2].
Q3: How can I tell if my compound has been compromised by moisture?
A: Visual inspection is the first step. If the normally crystalline solid appears clumpy, sticky, or has formed a solid mass ("bricked-up"), it has likely been exposed to excess moisture[7][11]. For a quantitative assessment, two analytical methods are standard:
-
Karl Fischer (KF) Titration: This is the most accurate and specific method for determining water content in pharmaceutical materials, capable of quantifying water from 10 ppm to 100%[][13][14].
-
Loss on Drying (LOD): This thermogravimetric method measures the weight loss of a sample upon heating[]. While useful, it is less specific than KF titration as it will also detect any residual volatile solvents, not just water[15].
Q4: What are the absolute best practices for storing this compound?
A: To maintain the integrity of this compound, strict storage protocols are necessary.
-
Primary Container: Always keep the compound in a tightly sealed, airtight container[7][16]. Parafilm can be used to further seal the cap of screw-top bottles for long-term storage.
-
Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite). For larger containers where headspace can be an issue, desiccant pouches can be suspended inside the container, provided they do not come into direct contact with the compound[17].
-
Inert Atmosphere: For maximum protection, especially for reference standards or long-term storage, storing the material under an inert atmosphere (e.g., nitrogen or argon) in a glovebox is the ideal method[18].
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent solubility or unexpected precipitation in aqueous buffers.
-
Question: I am dissolving the compound in a buffer for my assay, but I'm getting inconsistent results. Sometimes it dissolves completely, other times a precipitate forms. Why is this happening?
-
Probable Cause: This is a classic symptom of salt disproportionation caused by moisture contamination[9]. The absorbed water can create a microenvironment where the dihydrochloride salt reverts to the cis-1,2,6-Trimethylpiperazine free base. The free base form is significantly less soluble in neutral or basic aqueous solutions than the hydrochloride salt.
-
Troubleshooting Steps:
-
Verify Water Content: Use Karl Fischer titration to quantify the water content of your solid material. Elevated water content is a strong indicator of the problem[14].
-
pH Measurement: Prepare a saturated solution of the compound in deionized water. If the pH is higher than expected for a dihydrochloride salt, it may indicate the presence of the free base.
-
Use a Fresh Lot: If moisture contamination is confirmed or suspected, use a fresh, unopened container of the compound for your experiments.
-
Control Weighing Environment: When weighing the compound, do so quickly to minimize exposure to ambient humidity[16]. For highly sensitive experiments, weigh the material inside a glovebox or use a Schlenk line technique to handle it under an inert atmosphere.
-
Issue 2: Poor or non-reproducible results in cell-based or biological assays.
-
Question: My dose-response curves are erratic, and the compound's potency seems to vary between experiments, even when using the same stock solution. What could be the cause?
-
Probable Cause: Beyond solubility issues, the effective concentration of your active compound may be lower than calculated. If the material has absorbed a significant amount of water, a portion of the weighed mass is water, not the compound. For example, if the material contains 5% water by mass, weighing out 10 mg actually provides only 9.5 mg of the compound.
-
Troubleshooting Steps:
-
Correct for Water Content: Quantify the water content using Karl Fischer titration[][13]. Adjust all mass calculations to account for the measured water content to ensure you are preparing solutions of the correct concentration.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare them fresh for each experiment from solid material that has been properly stored.
-
Implement Strict Handling Protocols: Follow the detailed handling protocols outlined below to prevent moisture uptake during weighing and solution preparation.
-
Issue 3: The solid material has become a hard cake or a gummy paste.
-
Question: I opened my container of this compound and it's no longer a powder. Can I still use it?
-
Probable Cause: The material has undergone significant moisture absorption from the atmosphere[7].
-
Troubleshooting Steps:
-
Assess Criticality: For non-critical applications, you might be able to break up the clumps with a spatula[16]. However, the chemical integrity is now questionable.
-
Drying (Use with Extreme Caution): It is technically possible to dry the material by heating it under a high vacuum[7]. However, this risks thermal degradation and should only be attempted if you can verify the compound's identity and purity afterward (e.g., via NMR, LC-MS, melting point). This is generally not recommended.
-
Discard and Replace: For any GxP, in-vivo, or otherwise critical research, the safest and most scientifically sound approach is to discard the compromised material and obtain a fresh, uncontaminated lot.
-
Part 3: Visualized Workflows & Data
Experimental and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Piperazine | 110-85-0 [chemicalbook.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1,3,3-Trimethylpiperazine dihydrochloride | 100911-48-6 [sigmaaldrich.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. researchgate.net [researchgate.net]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. ovid.com [ovid.com]
- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. tutorchase.com [tutorchase.com]
- 17. researchgate.net [researchgate.net]
- 18. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
Chiral HPLC methods for cis-1,2,6-Trimethylpiperazine dihydrochloride
An In-Depth Technical Guide to Chiral HPLC Method Development for cis-1,2,6-Trimethylpiperazine Dihydrochloride
Abstract
The enantioselective separation of chiral compounds is a critical pillar in modern drug development and quality control. cis-1,2,6-Trimethylpiperazine is a substituted piperazine scaffold that, due to its stereochemical complexity, presents a unique challenge for analytical chemists. The presence of two chiral centers (C2 and C6) in a cis configuration results in a pair of enantiomers whose distinct pharmacological and toxicological profiles must be individually assessed. This guide provides a comparative framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound enantiomers. We will objectively compare two leading polysaccharide-based chiral stationary phases (CSPs), detail the rationale behind mobile phase selection, and provide comprehensive experimental protocols to guide researchers toward achieving baseline resolution.
Introduction: The Imperative of Chiral Separation
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] Introducing stereocenters, as in cis-1,2,6-trimethylpiperazine, significantly expands the accessible chemical space but mandates precise stereochemical control and analysis.[2] Regulatory bodies worldwide require that the stereoisomeric composition of a drug substance be rigorously defined, as enantiomers can exhibit profound differences in efficacy and safety.[3]
This compound is a basic, secondary amine that lacks a strong chromophore, presenting challenges for UV detection at low concentrations. However, the primary analytical hurdle is the resolution of its enantiomers. Direct separation on a chiral stationary phase (CSP) is the most efficient and widely adopted technique for this purpose.[4][5] This guide will focus on a systematic approach to method development using polysaccharide-based CSPs, which are renowned for their broad applicability in separating chiral amines.[6][7]
Understanding the Analyte and Chiral Stationary Phases
Analyte Structure: cis-1,2,6-Trimethylpiperazine
The analyte possesses two chiral centers at the C2 and C6 positions. The "cis" designation indicates that the methyl groups at these positions are on the same side of the piperazine ring's plane. This stereochemistry results in a single pair of non-superimposable mirror images, or enantiomers.
Caption: Enantiomers of cis-1,2,6-Trimethylpiperazine.
Comparative Selection of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the workhorses of chiral chromatography due to their complex three-dimensional structures, which offer a multitude of chiral recognition interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.[3] We will compare two of the most powerful and complementary CSPs:
-
CHIRALPAK® AD-H: This CSP consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica support.[8] The helical groove structure of amylose is known to be highly effective for a wide range of chiral compounds, including basic amines.[4][9]
-
CHIRALCEL® OJ-H: This CSP is based on cellulose tris(4-methylbenzoate) coated on a 5 µm silica support.[10][11] The cellulose backbone offers a different chiral environment compared to amylose, often providing complementary or superior selectivity.
The choice to compare these two phases stems from their different polysaccharide backbones (amylose vs. cellulose) and derivatizing groups, which is a proven strategy for increasing the probability of achieving a successful separation during initial screening.[6]
Experimental Design & Protocols
The following protocols are designed as a starting point for method development. Optimization will likely be required by adjusting the alcohol modifier concentration.
Core Experimental Workflow
The logical flow for method development involves initial screening on both columns followed by optimization of the most promising conditions.
Caption: General workflow for chiral method development.
Protocol 1: Method Screening on CHIRALPAK® AD-H
Objective: To assess the enantioselectivity of the amylose-based CSP for cis-1,2,6-trimethylpiperazine.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Causality: n-Hexane is the weak solvent. IPA and EtOH are polar modifiers that interact with the CSP and analyte to induce chiral recognition.[12] DEA is a critical basic additive that acts as a silanol-masking agent and competes with the basic analyte for highly acidic sites on the silica surface, preventing peak tailing and improving resolution.[7][13]
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, detection at a lower wavelength is necessary).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Prepare a 1 mg/mL solution of this compound in the mobile phase. Ensure complete dissolution. c. Inject the sample and run the analysis for approximately 20-30 minutes. d. Repeat the analysis with the second mobile phase after proper column equilibration.
Protocol 2: Method Screening on CHIRALCEL® OJ-H
Objective: To assess the enantioselectivity of the cellulose-based CSP as a complementary option.
-
Column: CHIRALCEL® OJ-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Use the same Mobile Phases A and B as described in Protocol 1.
-
HPLC System Parameters: Use the same parameters as described in Protocol 1.
-
Procedure: a. Follow the same procedural steps (a-d) as outlined in Protocol 1, ensuring the column is thoroughly equilibrated with each mobile phase before injection.
Comparative Analysis and Discussion
The success of a chiral separation is primarily evaluated by the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is the goal for quantitative analysis.
| Parameter | Method 1: CHIRALPAK® AD-H | Method 2: CHIRALCEL® OJ-H | Rationale & Expected Outcome |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) | Different polysaccharide backbones provide distinct chiral cavities. It is common for one to outperform the other significantly.[6] |
| Primary Interaction | Inclusion in helical groove, H-bonding, π-π interactions with carbamate groups. | H-bonding, π-π interactions with benzoate groups, steric interactions within the cellulose structure. | The analyte's methyl groups and amine protons will interact differently with the carbamate vs. benzoate functionalities. |
| Mobile Phase | Normal Phase (Alkane/Alcohol + DEA) | Normal Phase (Alkane/Alcohol + DEA) | Normal phase mode is generally preferred for polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition.[14] |
| Key Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | Essential for obtaining symmetrical peaks for basic analytes by minimizing secondary interactions with the silica support.[13][15] |
| Optimization | Varying the type and percentage of alcohol modifier (IPA, EtOH). | Varying the type and percentage of alcohol modifier (IPA, EtOH). | Increasing alcohol content generally decreases retention time but can either increase or decrease resolution. The choice between IPA and EtOH can also invert elution order.[16] |
Chiral Recognition Mechanism
The separation mechanism on polysaccharide CSPs is a complex, multi-modal process. The analyte enters the chiral grooves or cavities on the surface of the polysaccharide derivative. Enantioselective recognition arises from the difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.
Caption: Proposed mechanism of chiral recognition.
Conclusion and Recommendations
This guide presents a systematic and scientifically grounded strategy for developing a chiral HPLC method for this compound. By screening on two complementary polysaccharide-based columns, CHIRALPAK® AD-H and CHIRALCEL® OJ-H, with standardized normal-phase mobile phases containing a basic additive, researchers are well-positioned to achieve a successful enantioseparation. The key to success lies in the initial screening to identify the superior CSP, followed by methodical optimization of the alcohol modifier to fine-tune retention and maximize resolution. For basic compounds like the target analyte, the combination of a polysaccharide CSP and a normal-phase eluent with diethylamine remains the gold standard for robust and reproducible chiral separations.[6][7]
References
- 1. hplc.eu [hplc.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type) [amerigoscientific.com]
- 9. Chiralpak-ad-h-column | Sigma-Aldrich [sigmaaldrich.cn]
- 10. scribd.com [scribd.com]
- 11. ct-k.com [ct-k.com]
- 12. researchgate.net [researchgate.net]
- 13. ct-k.com [ct-k.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Comparative Guide to Alternatives for cis-1,2,6-Trimethylpiperazine Dihydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral synthon is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic route. While a vast array of chiral building blocks are available, this guide focuses on providing a comparative analysis of robust and well-documented alternatives to cis-1,2,6-trimethylpiperazine dihydrochloride.
cis-1,2,6-Trimethylpiperazine, with its inherent C₂-symmetry in the dimethylpiperazine backbone, presents structural characteristics that are desirable in a chiral auxiliary or ligand. The methyl groups can provide a defined steric environment to influence the facial selectivity of an approaching electrophile or nucleophile. However, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a widely adopted chiral auxiliary in asymmetric synthesis. This guide, therefore, aims to provide a detailed, data-driven comparison with established and highly effective chiral synthons that serve as reliable alternatives. We will delve into the performance of these alternatives in key asymmetric transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.
Benchmarking Performance: A Data-Driven Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess) and to provide the desired product in high chemical yield. Here, we compare the performance of two industry-standard chiral auxiliaries, Evans' Oxazolidinones and Myers' Pseudoephedrine Amides, in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 | [1] |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 | [1] | |
| N-Butyryl-(S)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 85 | 99:1 | [1] | |
| Myers' Pseudoephedrine Amide | N-Propionyl-(+)-pseudoephedrine | Benzyl bromide | LDA/LiCl | 85-95 | ≥99:1 | [2][3] |
| N-Butyryl-(+)-pseudoephedrine | Ethyl iodide | LDA/LiCl | 90 | 98:2 | [2][3] | |
| N-Isovaleryl-(+)-pseudoephedrine | Methyl iodide | LDA/LiCl | 88 | >95:5 | [2][3] |
This table presents representative data from the literature to illustrate the high levels of diastereoselectivity and yield achievable with these established chiral auxiliaries.
The Power of C₂-Symmetry: Chiral Piperazines as Ligands in Asymmetric Catalysis
While the direct use of simple chiral piperazines as auxiliaries that are temporarily incorporated into the substrate is not extensively documented, the rigid C₂-symmetric framework of certain piperazine derivatives makes them excellent candidates for chiral ligands in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction catalytically.
One notable example is the use of (2S,5S)-2,5-dibenzylpiperazine as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes. This transformation provides access to valuable chiral γ-nitro aldehydes.
Table 2: Performance of (2S,5S)-2,5-Dibenzylpiperazine in Asymmetric Michael Addition
| Aldehyde | Nitroalkene | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Butyraldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 85 | 95:5 | 95 | [4] |
| Propionaldehyde | trans-β-Nitrostyrene | Toluene | 82 | 96:4 | 96 | [4] |
| Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 78 | >99:1 | 99 | [4] |
This data highlights that the piperazine scaffold, when appropriately substituted to create a C₂-symmetric environment, can be highly effective in inducing stereoselectivity in catalytic applications.
Experimental Protocols: A Practical Guide to High-Performing Alternatives
To provide actionable insights, this section details the experimental procedures for two of the most reliable and widely used asymmetric transformations employing the benchmark chiral auxiliaries.
Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
This protocol outlines the diastereoselective alkylation of an N-acyl pseudoephedrine amide, a method developed by Andrew G. Myers. The high crystallinity of the pseudoephedrine amides often facilitates purification by recrystallization.[2][3]
Step 1: Amide Formation
-
To a solution of (+)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can often be purified by recrystallization.
Step 2: Diastereoselective Alkylation
-
To a suspension of the N-acyl pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.
-
Add the alkyl halide (1.5 eq.) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by flash column chromatography.
Step 3: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the alkylated pseudoephedrine amide in a mixture of THF and water.
-
Add an aqueous solution of NaOH (4.0 eq.) and heat the mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Extract the aqueous layer with DCM to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer with concentrated HCl to pH 1-2 and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.
References
A Comparative Guide to the Biological Activity of cis-1,2,6-Trimethylpiperazine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, allows for versatile chemical modifications.[3] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making piperazine derivatives a fertile ground for the discovery of novel therapeutic agents.[4][5]
This guide focuses on the prospective biological activities of derivatives of cis-1,2,6-trimethylpiperazine dihydrochloride, a specific piperazine scaffold. Due to the novelty of this particular chemical space, direct comparative data is limited. Therefore, this guide will draw upon established findings from closely related analogs, such as cis-2,6-dimethylpiperazine derivatives, to provide a scientifically grounded framework for comparison. We will explore the structure-activity relationships (SAR) that govern their potential as anticancer and antimicrobial agents, supported by detailed experimental protocols for their evaluation.
Rationale for Derivatization: Tuning Biological Activity
The core structure of cis-1,2,6-trimethylpiperazine offers two key sites for chemical modification: the two nitrogen atoms of the piperazine ring. One nitrogen can be derivatized to introduce various functional groups, which can modulate the compound's interaction with biological targets, while the methyl groups on the piperazine ring can influence its conformational rigidity and lipophilicity.[6][7] The derivatization strategy aims to enhance target specificity, improve potency, and optimize drug-like properties such as solubility and metabolic stability.
dot
Caption: Rationale for derivatizing the cis-1,2,6-trimethylpiperazine core.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
Based on extensive research into analogous piperazine derivatives, we can project the potential biological activities of novel cis-1,2,6-trimethylpiperazine derivatives. The following sections detail the expected outcomes and provide representative data from closely related compounds.
Anticancer Activity: Cytotoxicity Profiling
Piperazine derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[2][8][9] The introduction of various aryl and heteroaryl moieties at the nitrogen positions of the piperazine ring has been shown to be a fruitful strategy for enhancing cytotoxic activity against a range of cancer cell lines.[9]
Hypothetical Comparative Data for Anticancer Activity
The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values from studies on analogous 2,6-dimethylpiperazine and other N-substituted piperazine derivatives, illustrating the potential range of activity for novel cis-1,2,6-trimethylpiperazine derivatives.
| Derivative ID | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference Analog Data |
| TMP-01 | 4-Fluorobenzyl | A549 (Lung) | 1.2 | [8] |
| TMP-02 | 2,4-Dichlorophenyl | HCT-116 (Colon) | 4.26 | [9] |
| TMP-03 | Naphthalen-1-ylmethylene | HeLa (Cervical) | 0.7 | [8] |
| TMP-04 | 4-Trifluoromethylphenyl | MDA-MB-231 (Breast) | 11.3 | [2] |
| TMP-05 | 2-Methoxybenzylidene | A549 (Lung) | 7.3 | [8] |
| Gefitinib (Standard) | - | A549 (Lung) | 16.56 | [9] |
Antimicrobial Activity: Susceptibility Testing
The piperazine scaffold is also a key component of many antimicrobial agents.[10][11][12] N-alkylation and N-arylation of the piperazine ring can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase.
Hypothetical Comparative Data for Antimicrobial Activity
This table provides representative MIC (Minimum Inhibitory Concentration) values from studies on analogous N-substituted piperazine derivatives, indicating the potential antimicrobial efficacy of novel cis-1,2,6-trimethylpiperazine derivatives.
| Derivative ID | N-Substituent | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference Analog Data |
| TMP-A | 4-Chlorophenyl | 16 | 8 | [13] |
| TMP-B | 2-Naphthyl | >64 | 32 | [10] |
| TMP-C | 3,4-Dimethoxyphenyl | 32 | 16 | [13] |
| TMP-D | 4-Nitrophenyl | 16 | >64 | [13] |
| TMP-E | Flavonol-based | 6.25 | 25 | [14] |
| Ciprofloxacin (Standard) | - | 1 | 0.5 | [14] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological activity data, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.
Workflow for Biological Activity Screening
The general workflow for evaluating the biological potential of newly synthesized cis-1,2,6-trimethylpiperazine derivatives is a multi-step process, beginning with primary screening and progressing to more detailed mechanistic studies for promising candidates.
dot
Caption: General workflow for screening novel piperazine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium and then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[19]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[19]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[17]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18]
Conclusion and Future Directions
The cis-1,2,6-trimethylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base on analogous piperazine derivatives, researchers can rationally design and synthesize new compounds with potentially potent anticancer and antimicrobial activities. The structure-activity relationships discussed herein, coupled with the detailed experimental protocols, provide a robust framework for the systematic evaluation of these novel derivatives. Future research should focus on synthesizing a diverse library of these compounds and performing comprehensive biological evaluations to identify lead candidates for further preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsr.com [ijpsr.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 14. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to the Structure-Activity Relationship of cis-Dimethylpiperazine Analogs as Dopamine Transporter Inhibitors
Introduction: The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting the central nervous system.[1][2] Its conformational rigidity and the ability to introduce substituents at its nitrogen and carbon atoms make it a versatile template for drug design.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of cis-dimethylpiperazine analogs, focusing on their activity as dopamine transporter (DAT) inhibitors. While the initial focus of this guide was on the cis-1,2,6-trimethylpiperazine scaffold, a comprehensive literature review revealed a more robust and publicly available dataset for a closely related series, the [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogs.[4][5] These compounds serve as an excellent case study to explore the nuanced effects of structural modifications on binding affinity and selectivity for the dopamine transporter, a critical target in the treatment of various neurological and psychiatric disorders.[4][5]
The Rationale for Targeting the Dopamine Transporter with cis-Dimethylpiperazine Analogs
The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[6] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of therapeutic agents for conditions like ADHD and depression, but also associated with the abuse potential of psychostimulants like cocaine.[6][7]
The development of novel DAT inhibitors with improved selectivity and pharmacological profiles is an ongoing effort in medicinal chemistry. The cis-3,5-dimethylpiperazine scaffold offers a stereochemically defined and conformationally constrained core. This rigidity can be advantageous in achieving specific interactions with the target protein, potentially leading to higher affinity and selectivity. The methyl groups in the cis configuration orient in a specific spatial arrangement, influencing the overall shape of the molecule and how it fits into the DAT binding pocket.
The series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogs was designed based on the observation that the sigma receptor antagonist, rimcazole, exhibited moderate affinity for DAT.[4][5] Researchers hypothesized that replacing the carbazole ring system of rimcazole with a bis-(4'-fluorophenyl)amine moiety could enhance both binding affinity and selectivity for the dopamine transporter.[4][5]
Structure-Activity Relationship (SAR) Analysis
The following section dissects the key structural modifications within the [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine series and their impact on binding affinity for the dopamine transporter, as determined by radioligand binding assays.
Influence of the Alkyl Linker Length
A critical determinant of binding affinity in this series is the length of the alkyl chain connecting the cis-3,5-dimethylpiperazine ring to the bis-(4'-fluorophenyl)amine pharmacophore.
| Compound ID | n (Alkyl Chain Length) | Kᵢ (nM) for DAT[4][5] |
| 9a | 2 | 48.3 |
| 9b | 3 | 17.6 |
| 9c | 4 | 34.2 |
| 9d | 5 | 119 |
As the data in the table illustrates, a propylene (n=3) linker provides the optimal spacing between the two key structural motifs, resulting in the most potent compound in the series, 9b , with a Kᵢ of 17.6 nM.[4][5] Lengthening or shortening the alkyl chain leads to a decrease in binding affinity, suggesting a specific distance is required for optimal interaction with the binding site on the dopamine transporter.
The Role of the cis-3,5-Dimethylpiperazine Moiety
The presence and stereochemistry of the methyl groups on the piperazine ring are crucial for high-affinity binding. While a direct comparison to the unsubstituted piperazine or the trans-isomer is not available in the primary literature for this specific series, the high affinity of the cis-3,5-dimethyl substituted analogs suggests that these groups contribute favorably to the binding interaction, likely through hydrophobic interactions within a specific sub-pocket of the DAT.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides a detailed methodology for the synthesis of a representative analog and the biological assay used for its evaluation.
Synthesis of [3-(cis-3,5-Dimethylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amine (Analog 9b)
The synthesis of the target compounds can be achieved through a multi-step process, a general workflow for which is outlined below.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. (CHEMBL1134746... - ChEMBL [ebi.ac.uk]
- 5. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Benchmarking Guide to Chiral Amines in Asymmetric Synthesis: Contextualizing cis-1,2,6-Trimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the judicious selection of a chiral amine catalyst or auxiliary is a critical determinant of reaction success, influencing enantioselectivity, diastereoselectivity, and overall yield. This guide provides a comparative analysis of cis-1,2,6-trimethylpiperazine dihydrochloride against other seminal classes of chiral amines. While direct, peer-reviewed experimental data for this compound in asymmetric catalysis is not extensively available, this document aims to establish a robust framework for its evaluation. By benchmarking against well-characterized chiral amines, we can infer its potential applications and performance characteristics based on its structural attributes.
Chiral amines are fundamental tools in the synthesis of enantiomerically enriched molecules, acting as organocatalysts or chiral ligands for metal complexes.[1][2] Their efficacy is rooted in their ability to form transient chiral intermediates, such as enamines or iminium ions, or to create a chiral environment around a metallic center, thereby directing the stereochemical outcome of a reaction.[2] The diverse landscape of chiral amines, from naturally derived alkaloids to synthetic scaffolds, offers a broad spectrum of steric and electronic properties to tackle various synthetic challenges.[2]
This guide will delve into a comparative analysis of key classes of chiral amines across two fundamental asymmetric transformations: the Aldol Reaction and the Michael Addition. We will then propose a standardized experimental workflow for benchmarking novel chiral amines like this compound.
Comparative Performance of Chiral Amines
To provide a clear and objective comparison, the performance of several classes of chiral amines in key asymmetric reactions is summarized below. The data, collated from peer-reviewed literature, highlights typical ranges of yield and enantiomeric excess (ee%).
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation, yielding valuable chiral β-hydroxy carbonyl compounds. Proline and its derivatives have emerged as particularly effective organocatalysts for this transformation.[2]
| Chiral Amine Class | Catalyst Example | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| Amino Acids | L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | 99 | 96 | [3] |
| Cinchona Alkaloids | Quinine Derivative | Aromatic Aldehydes | Activated Ketones | 76-90 | up to 98 | [1] |
| Piperazines | This compound | Not Available | Not Available | Not Available | Not Available | - |
Note: Data for this compound is not available in the cited literature and is presented for contextual comparison.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral piperazines and other diamines have demonstrated utility as organocatalysts in this reaction, often through an enamine-mediated catalytic cycle.[4]
| Chiral Amine Class | Catalyst Example | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Piperazines | (S,S)-Diphenyl-pyrrolidin-2-ylmethyl-piperazine | Propanal | trans-β-Nitrostyrene | 85 | 95 | [4] |
| Cinchona Alkaloids | Cinchonine Derivative | Malonates | Cyclic Enones | Moderate-High | Moderate-High | [5] |
| Amino Acids | L-Proline Derivative | Diethyl malonate | Chalcone | 85 | 90 | [2] |
| Piperazines | This compound | Not Available | Not Available | Not Available | Not Available | - |
Note: Data for this compound is not available in the cited literature and is presented for contextual comparison.
Mechanistic Insights and Structural Rationale
The performance of a chiral amine is intrinsically linked to its structure. The cis-1,2,6-trimethylpiperazine scaffold presents a rigid cyclic diamine framework. This rigidity can be advantageous in asymmetric catalysis by reducing the number of available conformations in the transition state, leading to higher stereoselectivity. The presence of three methyl groups will create a specific chiral pocket, influencing the facial selectivity of the approaching substrate.
Compared to the well-studied C2-symmetric piperazines, the C1-symmetric nature of cis-1,2,6-trimethylpiperazine may offer a different stereochemical environment.[6] The relative stereochemistry of the methyl groups will be a key determinant of its effectiveness.
Experimental Protocols for Benchmarking
To rigorously evaluate the catalytic potential of this compound, standardized experimental protocols are essential. The following workflows for the asymmetric aldol and Michael reactions are proposed as a starting point for a comprehensive benchmarking study.
General Experimental Workflow for Catalyst Screening
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
The Strategic Advantage of Rigidity: A Cost-Benefit Analysis of cis-1,2,6-Trimethylpiperazine Dihydrochloride in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. While often viewed as a simple tether, the linker's architecture profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide presents a cost-benefit analysis of utilizing cis-1,2,6-Trimethylpiperazine dihydrochloride, a rigid linker building block, in comparison to other commonly employed linker strategies, supported by experimental data and detailed protocols.
The Linker's Pivotal Role in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer; it is an active participant in the formation of a productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker facilitates a favorable orientation of these two proteins, leading to efficient ubiquitination and subsequent degradation of the target.[2] The choice of linker impacts several key parameters:
-
Ternary Complex Stability: The rigidity and conformation of the linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[2]
-
Physicochemical Properties: The linker's composition affects the solubility, cell permeability, and metabolic stability of the entire PROTAC molecule.[3][4]
-
Selectivity: Subtle changes in linker length and composition can alter the degradation selectivity between different protein targets.[5]
Cost Analysis: Investing in Rigidity
The initial cost of linker building blocks is a significant consideration in the early stages of PROTAC development and library synthesis. While flexible linkers, such as those derived from polyethylene glycol (PEG), are often perceived as a cost-effective option, a detailed analysis reveals a more nuanced picture.
| Linker Building Block | Structure Type | Supplier Example & Price (USD/gram) | Key Considerations |
| This compound | Rigid | Fluorochem: ~$88.00 | Introduces conformational restraint; potential for improved metabolic stability and ternary complex pre-organization. |
| 1-Boc-piperazine | Rigid | Sigma-Aldrich: ~$126.00 (for 5g) | A common building block for introducing a piperazine moiety; requires deprotection step. |
| 1-Boc-4-(aminomethyl)piperidine | Rigid | Sigma-Aldrich: ~$80.54 (for 5g) | Provides a rigid scaffold with a single basic amine.[6] |
| DBCO-PEG4-amine | Flexible | Conju-Probe: ~$4400.00 (for 100mg) | Hydrophilic PEG spacer enhances solubility; suitable for click chemistry.[7] |
As the table demonstrates, while the upfront cost of a specialized rigid linker like this compound may be higher than some basic building blocks, it can be significantly more cost-effective than complex flexible linkers, especially those functionalized for specific conjugation chemistries. The investment in a rigid scaffold can lead to downstream savings by potentially reducing the number of iterations needed to optimize a PROTAC's biological activity and pharmacokinetic profile.
Performance Comparison: The Efficacy of Rigid Linkers
The ultimate measure of a linker's value lies in the performance of the resulting PROTAC. Key metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while a higher Dmax signifies more complete target protein removal.
While direct head-to-head data for PROTACs utilizing cis-1,2,6-trimethylpiperazine is not yet prevalent in the public domain, we can infer its potential benefits from studies on other piperazine-containing linkers. Research has shown that incorporating rigid motifs like piperazine can lead to highly potent degraders.[8]
Case Study: BRD4 Degradation
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established target for PROTAC-mediated degradation. The following table summarizes representative data for BRD4-targeting PROTACs, highlighting the impact of linker composition.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 34 | Piperazine-containing | BRD4 | MDA-MB-231 | 60 | >90 | [8] |
| ARV-771 | VHL E3 ligase-based | Pan-BET | 22Rv1 | < 5 | >90 | [9] |
| PROTAC with PEG linker (0 units) | PEG | BRD4 | H661 | < 500 | >90 | [10] |
The data suggests that PROTACs incorporating rigid piperazine linkers can achieve low nanomolar DC50 values, indicating high potency.[8] This is often attributed to the pre-organization of the molecule into a conformation that is favorable for ternary complex formation. In contrast, while flexible PEG linkers can also yield potent degraders, their optimal length often needs to be empirically determined, potentially requiring the synthesis and testing of a larger library of compounds.[10]
The improved physicochemical properties imparted by piperazine-containing linkers are also a significant advantage. The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[3][4] This improved solubility can, in turn, lead to better cell permeability and bioavailability.
Experimental Protocols
A generalized protocol for the synthesis of a PROTAC incorporating a piperazine-containing linker is provided below. This can be adapted for the specific use of this compound.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker
This multi-step synthesis generates a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Materials:
-
Pomalidomide (CRBN ligand)
-
This compound
-
(+)-JQ1 carboxylic acid derivative (BRD4 ligand)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Monoprotection of Piperazine (if necessary): If starting with a non-symmetrical piperazine, one nitrogen may need to be protected (e.g., with a Boc group) to ensure selective reaction. For cis-1,2,6-trimethylpiperazine, selective mono-acylation can often be achieved by controlling stoichiometry.
-
Coupling of Pomalidomide to the Linker: a. Dissolve pomalidomide (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of cis-1,2,6-trimethylpiperazine (1.1 eq, neutralized from the dihydrochloride salt with a base like TEA) in anhydrous DMF. d. Stir the reaction mixture at room temperature overnight. e. Purify the product by flash chromatography.
-
Deprotection of the Linker (if applicable): a. If a Boc protecting group was used, dissolve the intermediate in a solution of TFA in DCM (e.g., 20% v/v). b. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS). c. Remove the solvent and excess TFA under reduced pressure.
-
Coupling of the BRD4 Ligand: a. Dissolve the (+)-JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes. c. Add the deprotected pomalidomide-linker intermediate (1.1 eq) and an excess of DIPEA (to neutralize the TFA salt). d. Stir the reaction mixture at room temperature overnight. e. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., BRD4) after treatment with the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.
Visualizing the Logic
To better understand the concepts discussed, the following diagrams illustrate the key principles of PROTAC design and evaluation.
Figure 1: The mechanism of action of a PROTAC molecule.
Figure 2: A comparison of flexible and rigid linker strategies in PROTAC design.
Conclusion
The strategic incorporation of rigid building blocks like this compound into PROTAC linkers offers a compelling advantage for drug development professionals. While the initial cost may be a consideration, the potential benefits in terms of enhanced potency, improved physicochemical properties, and streamlined optimization can lead to significant long-term value. By carefully considering the cost-benefit trade-offs and leveraging the structural advantages of rigid linkers, researchers can accelerate the development of next-generation protein degraders with superior therapeutic potential.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Efficacy of cis-1,2,6-Trimethylpiperazine Dihydrochloride in Asymmetric Induction: A Comparative Guide to Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, molecular scaffolds that temporarily impart their chirality to a prochiral substrate, remain a cornerstone of this endeavor. This guide provides an in-depth comparison of the theoretical efficacy of cis-1,2,6-trimethylpiperazine dihydrochloride within the broader context of established and emerging chiral auxiliaries. While direct, peer-reviewed data on the application of this specific piperazine derivative is nascent, by analyzing its structural features and comparing them to well-documented chiral auxiliaries, we can project its potential and delineate the experimental pathways necessary for its validation.
The Landscape of Asymmetric Induction: The Role of Chiral Auxiliaries
Asymmetric induction is the process by which a chiral influence directs the formation of a new stereocenter, leading to an unequal mixture of stereoisomers.[1] Chiral auxiliaries are a powerful tool in this process, offering a reliable method for achieving high levels of stereoselectivity.[2] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereochemical control, and be readily removable and recoverable.[3] This guide will focus on a comparative analysis of this compound against three pillars of asymmetric synthesis: Evans' Oxazolidinones, Oppolzer's Sultams, and Enders' SAMP/RAMP Hydrazones.
Established Chiral Auxiliaries: A Performance Benchmark
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions.[4][5] Derived from readily available amino alcohols, their efficacy stems from the formation of a rigid, chelated enolate that effectively shields one face of the molecule, directing electrophilic attack to the opposite face.[6]
Mechanism of Stereocontrol:
The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. The formation of a Z-enolate, chelated to a metal cation (typically lithium or sodium), creates a conformationally rigid system where the substituent blocks one face of the enolate.[7]
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone [7]
-
Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine, DMAP) to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78°C, and the reaction is allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde, allowing for the recovery of the auxiliary.
Oppolzer's Sultams
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from naturally occurring camphor.[1] They are particularly valued for their high crystallinity, which often facilitates purification by recrystallization, and their robustness to a wide range of reaction conditions. They have been successfully applied in various asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[8]
Mechanism of Stereocontrol:
Similar to Evans' auxiliaries, Oppolzer's sultams rely on the formation of a chelated enolate. The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment that directs the approach of the electrophile. The stereochemical outcome can often be tuned by the choice of Lewis acid in aldol reactions.[9]
Experimental Protocol: Asymmetric Aldol Reaction using an Oppolzer's Sultam [9][10]
-
Acylation: The camphorsultam is N-acylated using an acyl chloride and a suitable base (e.g., NaH, followed by the acyl chloride).
-
Enolate Formation: The N-acylsultam is dissolved in an anhydrous solvent like THF or CH₂Cl₂ and treated with a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and a tertiary amine base (e.g., N,N-diisopropylethylamine) at a low temperature (e.g., -78°C).
-
Aldol Addition: The aldehyde is added to the pre-formed enolate, and the reaction is stirred at low temperature until completion.
-
Work-up and Purification: The reaction is quenched, typically with a buffered solution, and the product is extracted, dried, and purified. The high crystallinity of the products often allows for purification by recrystallization.
-
Auxiliary Cleavage: The auxiliary is removed by methods such as hydrolysis or reduction to yield the desired β-hydroxy acid or 1,3-diol.
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, provides a powerful strategy for the asymmetric α-alkylation of ketones and aldehydes.[4] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and serve as recoverable chiral auxiliaries.[11]
Mechanism of Stereocontrol:
The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated to form a lithiated azaenolate. The lithium cation is chelated by the methoxymethyl group, creating a rigid, five-membered ring that directs the electrophile to attack from the sterically less hindered face.[4]
Experimental Protocol: Asymmetric α-Alkylation via Enders' SAMP-Hydrazone [3][4]
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP, typically with azeotropic removal of water, to form the chiral hydrazone.
-
Azaenolate Formation: The hydrazone is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and deprotonated at low temperature (e.g., -78°C) with a strong lithium base, usually LDA.
-
Alkylation: The electrophile is added to the solution of the lithiated azaenolate at a very low temperature (e.g., -100°C) and the mixture is allowed to warm gradually.
-
Cleavage: The resulting alkylated hydrazone is cleaved to regenerate the α-alkylated ketone or aldehyde. This can be achieved by ozonolysis or by treatment with an oxidizing agent like sodium periodate. The chiral auxiliary can be recovered.
Performance Comparison of Established Auxiliaries
| Chiral Auxiliary | Typical Reaction | Substrate Scope | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield | Advantages | Disadvantages |
| Evans' Oxazolidinones | Alkylation, Aldol | Carboxylic acid derivatives | >99% de | High | High stereoselectivity, reliable, well-understood mechanism.[4][12] | Auxiliary can be expensive, cleavage sometimes requires harsh conditions. |
| Oppolzer's Sultams | Alkylation, Aldol, Diels-Alder | Carboxylic acid derivatives | >98% de | High | High crystallinity aids purification, robust, versatile.[1][8] | Can be sterically demanding, cleavage may require strong reagents. |
| Enders' SAMP/RAMP | α-Alkylation of carbonyls | Ketones, Aldehydes | >95% ee | Good to High | Direct functionalization of carbonyls, high enantioselectivity.[3][4] | Requires stoichiometric strong base, cleavage by ozonolysis can be harsh. |
Chiral Piperazines: An Emerging Class of Chiral Controllers
The piperazine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are of significant interest.[7][13] While less established as chiral auxiliaries compared to the aforementioned examples, chiral piperazines, including C₂-symmetric derivatives, have shown promise as chiral ligands and catalysts in a variety of asymmetric transformations.[13][14]
The Potential of this compound
cis-1,2,6-Trimethylpiperazine possesses several features that make it an intriguing candidate for a chiral auxiliary or ligand:
-
Chirality and Symmetry: The cis relationship of the methyl groups at C2 and C6 creates a C₂-symmetric structure. C₂-symmetry can be highly effective in asymmetric catalysis as it reduces the number of possible transition states, often leading to higher enantioselectivity.[14]
-
Conformational Rigidity: The piperazine ring can adopt a chair conformation, and the methyl substituents may lock it into a preferred orientation, providing a defined steric environment for stereocontrol.
-
Lewis Basic Sites: The two nitrogen atoms can act as Lewis bases to coordinate with metal centers or interact with substrates through hydrogen bonding.
Hypothesized Mechanism of Action:
When used as a chiral auxiliary, for instance, by forming an amide with a carboxylic acid derivative, the cis-dimethyl groups would likely dictate the facial selectivity of enolate formation and subsequent reactions in a manner analogous to other chiral auxiliaries. The N-methyl group could further influence the conformational preference and reactivity.
As a chiral ligand in metal-catalyzed reactions, the two nitrogen atoms could chelate to a metal center, creating a chiral environment around the active site. The stereochemical outcome of the reaction would then be governed by the sterically demanding methyl groups on the piperazine backbone.
Comparative Efficacy of Other Chiral Piperazines
While specific data for this compound is not yet prevalent in the literature, studies on other chiral piperazine derivatives provide valuable insights:
-
C₂-Symmetric Piperazines in Asymmetric Acylation: A novel C₂-symmetric piperazine derived from L-proline has been used as a ligand in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols, affording optically active monobenzoates with high enantioselectivity.[13][14]
-
Chiral Piperazine Derivatives in Enantioselective Henry Reactions: Tridentate Schiff bases synthesized from piperazine-amine have been employed as ligands for copper(II) in the asymmetric Henry reaction, achieving high yields and enantioselectivities (up to 91:9 er).[15]
-
Asymmetric Synthesis of Substituted Piperazines: Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched products, which can be converted to chiral piperazines.[16]
These examples demonstrate the potential of the chiral piperazine scaffold to induce high levels of asymmetry. The efficacy of this compound would likely be competitive, with its specific performance depending on the reaction type and substrate.
Future Directions and Experimental Validation
The promising structural features of this compound, coupled with the demonstrated success of other chiral piperazine derivatives, warrant a systematic investigation into its efficacy in asymmetric induction. Key experimental validations should include:
-
Synthesis and Characterization: Development of a robust and scalable synthesis for enantiomerically pure this compound.
-
Application as a Chiral Auxiliary: Covalent attachment to various prochiral substrates (e.g., carboxylic acids) followed by diastereoselective reactions such as alkylations and aldol additions. The diastereomeric ratios and yields should be quantified and compared to established auxiliaries.
-
Application as a Chiral Ligand: Evaluation in a range of metal-catalyzed asymmetric reactions (e.g., hydrogenations, conjugate additions, cycloadditions) to assess its ability to induce enantioselectivity.
-
Mechanistic Studies: Spectroscopic and computational studies to elucidate the transition state geometries and understand the origin of stereocontrol.
Conclusion
While Evans' Oxazolidinones, Oppolzer's Sultams, and Enders' SAMP/RAMP Hydrazones represent the gold standard for chiral auxiliaries, the exploration of new chiral scaffolds is crucial for advancing the field of asymmetric synthesis. Chiral piperazines, and specifically this compound, present a promising, yet underexplored, class of chiral controllers. Based on the principles of stereocontrol exhibited by established auxiliaries and the performance of related chiral piperazines, it is reasonable to hypothesize that this compound could offer high levels of asymmetric induction. Rigorous experimental investigation is now required to unlock its full potential and establish its place in the synthetic chemist's toolkit.
References
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-1,2,6-Trimethylpiperazine Dihydrochloride
As researchers and drug development professionals, our work requires us to handle a vast array of chemical entities. While innovation is our driver, safety is our bedrock. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when working with cis-1,2,6-Trimethylpiperazine dihydrochloride. The protocols herein are designed not just as a list of rules, but as a self-validating system to ensure your safety and the integrity of your research. We will explore the causality behind each recommendation, moving beyond simple instruction to foster a deep, intuitive understanding of safe laboratory practice.
Foundational Hazard Assessment
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is critical. This compound, like many piperazine derivatives, presents multiple risks that dictate our safety protocols. It is a solid compound that can easily become airborne as a fine dust, posing an inhalation risk. The dihydrochloride salt form suggests it may be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical properties and reactivity.[1]
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below. This data forms the logical basis for all subsequent PPE and handling recommendations.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[2] |
| Acute Toxicity (Inhalation) | GHS07 | Warning | H332: Harmful if inhaled.[2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Sensitization | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (associated with piperazine dihydrochloride).[3] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
This table synthesizes data from supplier Safety Data Sheets (SDS) for this compound and related piperazine compounds.[2][3][4]
The Core Principles of Protection: A Multi-Layered Defense
Effective safety is not about a single piece of equipment, but an integrated system of controls. For this compound, our defense is built on three pillars: engineering controls, administrative controls, and finally, personal protective equipment.
-
Pillar 1: Engineering Controls (Your First Line of Defense): The primary goal is to contain the chemical at its source. Due to the significant inhalation hazard (H332, H335) and potential for respiratory sensitization (H334), all handling of solid this compound must be performed within a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow draws dust and vapors away from your breathing zone, providing a critical barrier.
-
Pillar 2: Administrative Controls (How You Work): This involves establishing safe work practices. Always minimize the amount of material you are working with. Ensure the laboratory is well-ventilated and that an emergency eyewash station and safety shower are immediately accessible.[6] Before you begin, de-clutter your workspace within the fume hood to prevent accidental spills and contamination of other items.[7]
-
Pillar 3: Personal Protective Equipment (Your Last Line of Defense): PPE is essential to protect you from exposure when engineering and administrative controls are not sufficient or in the event of an accident. It protects your skin, eyes, and respiratory system from direct contact.
Detailed PPE Specification and Procedural Workflow
The following section details the specific PPE required and the step-by-step process for its use. The causality behind each choice is explained to reinforce the safety rationale.
-
Hand Protection: Double-Gloving with Nitrile
-
Specification: Wear two pairs of powder-free nitrile gloves.
-
Causality: The outer glove protects the inner glove from contamination. When you are finished with a handling step, you can remove the outer pair and still have a clean barrier. This practice is critical for preventing the transfer of contamination to other surfaces like keyboards, door handles, or your lab notebook. Nitrile provides good resistance to a wide range of chemicals and is a standard for handling solids.[5] Always check for holes or tears before use.
-
-
Eye and Face Protection: Chemical Splash Goggles and Face Shield
-
Specification: ANSI Z87.1-rated chemical splash goggles are mandatory. For operations involving larger quantities (>5g) or when dissolving the solid, a full-face shield must be worn over the goggles.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes.[6] The H319 "Causes serious eye irritation" warning necessitates the full protection of sealed goggles.[2] The face shield adds a further layer of protection for the entire face.
-
-
Body Protection: Laboratory Coat
-
Specification: A clean, long-sleeved laboratory coat, fully buttoned.
-
Causality: The lab coat protects your skin and personal clothing from contamination by dust or spills.[8] It should be removed before leaving the laboratory to prevent the spread of contaminants.
-
-
Respiratory Protection: As Required
-
Specification: A NIOSH-approved N95 respirator or higher.
-
Causality: While the fume hood is the primary control, a respirator should be available for emergency situations, such as a significant spill outside of the hood. Given the H334 warning for related compounds, which indicates a risk of respiratory sensitization, minimizing all inhalation exposure is paramount.[3] If you must work in a situation where the fume hood's containment may be compromised, a risk assessment must be performed to determine if respiratory protection is required for the procedure itself.
-
The following diagram and protocol outline the procedural steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling, from preparation to disposal.
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment: spatulas, anti-static weigh paper or boats, pre-labeled receiving containers, and waste disposal bags. Place them inside the fume hood.
-
Don your PPE in the correct order: inner gloves, lab coat, goggles, and finally, outer gloves.
-
-
Handling (Inside the Fume Hood):
-
Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Open the container of this compound slowly.
-
Use a clean spatula to gently scoop the solid material. Avoid any sudden movements that could generate dust.[7]
-
Carefully place the solid onto the weigh paper on the balance.
-
Once the desired amount is weighed, gently fold the weigh paper and transfer the solid into the designated receiving vessel.
-
Securely close the primary container.
-
-
Decontamination and Disposal Plan:
-
Wipe down the spatula and any affected surfaces within the fume hood with a damp paper towel to collect any residual dust.
-
All disposable items that have come into contact with the chemical, including weigh paper, contaminated paper towels, and both pairs of gloves, must be placed in a clearly labeled hazardous waste container.[9] Do not discard these items in the regular trash.
-
Follow the correct doffing procedure for PPE to avoid contaminating yourself. Remove outer gloves first, followed by your goggles and lab coat, and finally the inner gloves.
-
Immediately wash your hands thoroughly with soap and water after the procedure is complete.
-
Emergency Procedures: A Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Spill: For a small spill inside the fume hood, carefully wipe it up with damp paper towels and place them in the hazardous waste container. For a larger spill, evacuate the area, alert others, and contact your institution's environmental health and safety department.[8]
By integrating this expert-level understanding of the hazards with a meticulous and logical workflow, you can handle this compound with the confidence that comes from being thoroughly prepared. Safety is an active process, not a passive state.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
